Product packaging for Aerugidiol(Cat. No.:CAS No. 116425-35-5)

Aerugidiol

Cat. No.: B3033748
CAS No.: 116425-35-5
M. Wt: 250.33 g/mol
InChI Key: IXQJBPRUTQTCMW-ILXRZTDVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aerugidiol has been reported in Curcuma zedoaria, Curcuma heyneana, and Curcuma aeruginosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B3033748 Aerugidiol CAS No. 116425-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9(2)11-8-13-14(4,17)5-6-15(13,18)10(3)7-12(11)16/h7,13,17-18H,5-6,8H2,1-4H3/t13-,14+,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQJBPRUTQTCMW-ILXRZTDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(C)C)CC2C1(CCC2(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=C(C)C)C[C@H]2[C@@]1(CC[C@]2(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318401
Record name Aerugidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116425-35-5
Record name Aerugidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116425-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aerugidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Architecture of Aerugidiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerugidiol is a naturally occurring guaiane-type sesquiterpenoid isolated from the rhizomes of various Curcuma species, including Curcuma aeruginosa.[1] As a member of the terpenoid class, which is known for significant structural diversity and a wide range of biological activities, this compound represents a molecule of interest for further investigation.[2] This document provides a comprehensive overview of the chemical structure of this compound, supported by spectroscopic data, a representative experimental protocol for its isolation and characterization, and a discussion of its potential biological significance based on related compounds.

Chemical Structure and Properties

This compound is a bridge-head oxygenated sesquiterpene, a structural characteristic that defines its chemical reactivity and three-dimensional conformation. Its molecular framework is built upon a guaiane skeleton, which consists of a fused five-membered and seven-membered ring system.

  • IUPAC Name : (3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one

  • Molecular Formula : C₁₅H₂₂O₃[2]

  • Molecular Weight : 250.33 g/mol [2][3]

The structure features two hydroxyl groups, a conjugated carbonyl group, and an isopropylidene moiety, which contribute to its polarity and potential for hydrogen bonding. The stereochemistry of the molecule has been determined through advanced NMR techniques.

Spectroscopic Data for Structural Elucidation

The structure of this compound was primarily elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key data are summarized below.

Property / TechniqueDataReference
Molecular Formula C₁₅H₂₂O₃[2]
Molecular Weight 250.33 g/mol [2][3]
Melting Point 150.0-150.5 °C
Optical Rotation [α]D = -17.0° (c 1.0, MeOH)
Infrared (IR) 3368 cm⁻¹ (hydroxyl), 1645 cm⁻¹ (conjugated carbonyl)
EI-MS (m/z) 250 (M⁺), 232 (M⁺-H₂O), 214 (M⁺-2H₂O), 174
¹H-NMR (CDCl₃, ppm) δ 1.25 (3H, s), 1.85 (3H, s), 2.08 (3H, s), 2.20 (3H, s), 5.50 (1H, s)
¹³C-NMR (CDCl₃, ppm) δ 20.8, 21.2, 24.5, 26.8, 38.5, 46.8, 54.5, 82.0, 129.0, 134.4, 140.8, 154.9, 196.2

Experimental Protocols

The following is a representative protocol for the isolation and characterization of guaiane-type sesquiterpenoids like this compound from Curcuma species, based on established methodologies.[4][5][6]

Extraction
  • Plant Material : Fresh rhizomes of Curcuma aeruginosa (1.0 kg) are washed, powdered, and dried.

  • Maceration : The powdered rhizomes are extracted with methanol (3 x 5 L) at room temperature for 72 hours.

  • Concentration : The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification
  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.

  • Column Chromatography : The chloroform-soluble fraction, typically rich in sesquiterpenoids, is subjected to column chromatography on silica gel.

  • Elution Gradient : The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

  • Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

  • Further Purification : The combined fractions are further purified by repeated column chromatography, potentially using a different stationary phase like Sephadex LH-20 or by preparative HPLC, to yield pure this compound.

Structure Characterization
  • Mass Spectrometry : High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula.

  • NMR Spectroscopy : ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments (COSY, HSQC, HMBC, NOESY) are conducted to establish the carbon skeleton, proton-proton and proton-carbon correlations, and the relative stereochemistry of the molecule.

Putative Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively reported, many guaiane-type sesquiterpenoids isolated from Curcuma species are known to possess significant anti-inflammatory and antioxidant properties.[1][7] For instance, related compounds have been shown to inhibit the production of nitric oxide (NO) and activate the Nrf2-ARE antioxidant pathway.[1]

Based on this evidence, a putative mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. These pathways are critical in the cellular response to inflammatory stimuli like lipopolysaccharide (LPS).

G Putative Anti-inflammatory Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates MAPK MAPK TLR4->MAPK Activates This compound This compound This compound->IKK Inhibits (putative) This compound->MAPK Inhibits (putative) IκBα IκBα IKK->IκBα Phosphorylates NFκB NFκB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates DNA Gene Transcription NFκB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces

Caption: Putative inhibition of LPS-induced inflammatory pathways by this compound.

This diagram illustrates a hypothesized mechanism where this compound may inhibit the activation of IKK and MAPK, key signaling molecules activated by LPS binding to Toll-like receptor 4 (TLR4). This inhibition would prevent the translocation of the transcription factor NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines. It must be emphasized that this pathway is speculative for this compound and is based on the known activities of structurally related compounds. Further research is required to validate this hypothesis.

Conclusion

This compound is a well-characterized guaiane-type sesquiterpenoid with a defined chemical structure. While its isolation and structural elucidation are firmly established, its biological activities remain an open area for investigation. The potential for anti-inflammatory or other pharmacological effects, suggested by its structural similarity to other bioactive sesquiterpenoids from the Curcuma genus, makes this compound a compelling candidate for future research in drug discovery and development.

References

The Enigmatic Aerugidiol: A Deep Dive into its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the natural occurrence and proposed biosynthesis of aerugidiol, a unique bridge-head oxygenated guaiane sesquiterpene. This document collates available scientific data to serve as a foundational resource for professionals in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound is a sesquiterpenoid that has been isolated from the rhizomes of Curcuma aeruginosa Roxb., a plant belonging to the Zingiberaceae family, commonly known as "black turmeric". This plant has a history of use in traditional medicine in Southeast Asia. While a variety of sesquiterpenoids have been identified from C. aeruginosa, this compound is distinguished by its bridge-head oxygenated guaiane skeleton.

Quantitative data on the specific yield of this compound from C. aeruginosa rhizomes is not extensively reported in publicly available literature. However, studies on the chemical composition of the essential oil and various extracts of C. aeruginosa provide context on the abundance of sesquiterpenoids.

Plant MaterialExtraction MethodMajor Components IdentifiedReported YieldReference
Curcuma aeruginosa rhizomesMethanol extraction, followed by chromatographic separationThis compoundNot specified in abstractMasuda et al., 1991
Curcuma aeruginosa rhizomesHydrodistillationCurzerenone (33.8%), 1,8-cineole (13.5%), camphor (6.7%)0.07% w/w (essential oil)
Curcuma aeruginosa rhizomesHexane extractionCurcumenol (59.56 ± 1.56 mg/g crude extract), furanodienone (5.70 ± 0.26 mg/g crude extract)Not specified for this compound[1]
Curcuma aeruginosa rhizomesMethanol extractionPyrocurzerenone, dehydrochromolaenin, curzeone, linderazulene, curzerenone, 8,12-epoxy-1(10),4(15),7,11-germacratetraen-6-oneNot specified for individual compounds[2]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-established principles of terpenoid biosynthesis in plants, a putative pathway can be proposed. The biosynthesis of sesquiterpenes, including the guaiane skeleton of this compound, originates from farnesyl pyrophosphate (FPP) in the cytosol.

The proposed biosynthetic pathway for this compound likely involves the following key steps:

  • Cyclization of Farnesyl Pyrophosphate (FPP): The initial and crucial step is the cyclization of the linear precursor, FPP, catalyzed by a specific terpene synthase (TPS). For the formation of the guaiane skeleton, this typically proceeds through a germacrene intermediate. A germacrene A synthase would catalyze the formation of a germacradienyl cation, which then rearranges and cyclizes to form the characteristic 5/7 bicyclic core of the guaiane skeleton.

  • Hydroxylation and Oxidation: Following the formation of the guaiane hydrocarbon backbone, a series of post-cyclization modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups and other oxygen functionalities. The presence of two hydroxyl groups and a ketone in this compound suggests the involvement of multiple specific CYP450s. The formation of the bridge-head hydroxyl group is a particularly notable step that imparts structural rigidity to the molecule.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Germacrene_Intermediate Germacrene Intermediate FPP->Germacrene_Intermediate Terpene Synthase (TPS) Guaiane_Skeleton Guaiane Hydrocarbon Skeleton Germacrene_Intermediate->Guaiane_Skeleton Further Cyclization Hydroxylated_Intermediate1 Hydroxylated Guaiane Intermediate Guaiane_Skeleton->Hydroxylated_Intermediate1 Cytochrome P450 Monooxygenase (CYP450) Hydroxylated_Intermediate2 Bridge-head Hydroxylated Intermediate Hydroxylated_Intermediate1->Hydroxylated_Intermediate2 Cytochrome P450 Monooxygenase (CYP450) This compound This compound Hydroxylated_Intermediate2->this compound Oxidation

A proposed biosynthetic pathway for this compound.

Experimental Protocols

General Protocol for the Isolation of Sesquiterpenoids from Curcuma aeruginosa Rhizomes

The following is a generalized experimental protocol for the isolation of sesquiterpenoids, including this compound, from the rhizomes of C. aeruginosa, based on methodologies reported in the literature for related compounds.

3.1.1. Plant Material and Extraction

  • Collection and Preparation: Fresh rhizomes of Curcuma aeruginosa are collected, washed, and sliced. The sliced rhizomes are then air-dried or freeze-dried to remove moisture. The dried material is ground into a fine powder.

  • Extraction: The powdered rhizome material is subjected to solvent extraction. Methanol is a commonly used solvent for initial extraction. Maceration or Soxhlet extraction can be employed. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Fractionation and Isolation

  • Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the compounds of interest (typically the less polar fractions for sesquiterpenoids) is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components.

  • Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compound.

3.1.3. Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Below is a workflow diagram for a typical isolation protocol.

Isolation Workflow Start Dried & Powdered C. aeruginosa Rhizomes Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) Crude_Extract->Partitioning Fractions n-Hexane, Chloroform, Ethyl Acetate Fractions Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Purification Further Purification (Prep. TLC, HPLC) Column_Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation

A generalized workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

To date, there is a lack of specific research on the signaling pathways in which this compound may be involved. The biological activities of this compound have not been extensively studied, and this represents a significant area for future research. Many sesquiterpenoids isolated from Curcuma species have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Given its unique structure, this compound presents an interesting candidate for pharmacological screening.

Conclusion and Future Directions

This compound stands out as a structurally intriguing natural product from Curcuma aeruginosa. While its natural occurrence has been established, there is a clear need for further research to quantify its abundance in the plant, fully elucidate its biosynthetic pathway, and investigate its potential biological activities. The proposed biosynthetic pathway provides a roadmap for future studies, which could involve the identification and characterization of the specific terpene synthases and cytochrome P450 monooxygenases responsible for its formation. Such studies would not only advance our understanding of terpenoid biosynthesis in the Zingiberaceae family but could also open avenues for the biotechnological production of this compound and related compounds for potential therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Aerugidiol: Physical, Chemical, and Putative Biological Properties

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a sesquiterpene isolated from Curcuma aeruginosa. Due to a lack of direct studies on its biological activity, this guide also presents potential therapeutic applications and detailed experimental protocols based on the activities of structurally related compounds found in the same plant species.

Chemical and Physical Properties

This compound is a bridge-head oxygenated guaiane sesquiterpene. Its structure was first elucidated by Masuda and colleagues in 1991.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃Masuda et al., 1991
Molecular Weight 250.33 g/mol Masuda et al., 1991
Appearance Colorless platesMasuda et al., 1991
Melting Point 150.0-150.5 °CMasuda et al., 1991
Optical Rotation [α]D²⁶ -17.0° (c 1.0, MeOH)Masuda et al., 1991
Solubility Soluble in Methanol, DMSOMasuda et al., 1991
CAS Number 116425-35-5-
Spectral Data

The structural elucidation of this compound was based on the following spectral data. While complete peak lists for ¹H and ¹³C NMR are not publicly available, the key spectral features are summarized below.

Table 2: Spectral Data for this compound

SpectrumKey FeaturesSource
IR (Infrared) 3368 cm⁻¹ (hydroxyl group), 1645 cm⁻¹ (conjugated carbonyl group)Masuda et al., 1991
MS (Mass Spec) EI-MS m/z (%): 250 (M⁺, 1), 232 (M⁺-H₂O, 10), 214 (M⁺-2H₂O, 8), 174 (100)Masuda et al., 1991
¹³C NMR One carbonyl carbon, four olefinic carbons, two oxygenated carbons, and eight aliphatic carbons were observed.Masuda et al., 1991
2D NMR Structure confirmed by HH-COSY, COLOC, and NOESY experiments.Masuda et al., 1991

Experimental Protocols

Isolation of Sesquiterpenoids from Curcuma aeruginosa

The following is a general protocol for the isolation of sesquiterpenoids, including this compound, from the rhizomes of Curcuma aeruginosa, based on methodologies reported for similar compounds from this plant.

G start Fresh Rhizomes of Curcuma aeruginosa extraction Maceration with Methanol start->extraction partition Liquid-Liquid Partitioning (n-hexane, ethyl acetate, water) extraction->partition chromatography Silica Gel Column Chromatography (gradient elution) partition->chromatography purification Preparative HPLC or Recrystallization chromatography->purification end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Fresh rhizomes of Curcuma aeruginosa are washed, sliced, and macerated with methanol at room temperature for 72 hours. The extract is then filtered and concentrated under reduced pressure.

  • Partitioning: The crude methanol extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which typically contains sesquiterpenoids, is collected and dried.

  • Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

  • Purification: Fractions containing compounds with similar TLC profiles to that reported for this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield pure this compound.

Putative Biological Activities and Experimental Protocols

While no biological activities have been reported specifically for this compound, other sesquiterpenoids from Curcuma aeruginosa have demonstrated anti-inflammatory, anticancer, and antibacterial properties. It is therefore hypothesized that this compound may possess similar activities. The following are standard protocols to test these hypotheses.

Anti-inflammatory Activity

Hypothesis: this compound may inhibit the production of pro-inflammatory cytokines.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

G start RAW 264.7 Macrophages treatment Treat with this compound and LPS start->treatment incubation Incubate for 24 hours treatment->incubation griess_reagent Add Griess Reagent to Supernatant incubation->griess_reagent measure Measure Absorbance at 540 nm griess_reagent->measure end Determine NO Inhibition measure->end

Caption: Workflow for the in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS.

  • Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay: After incubation, the cell supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control.

Anticancer Activity

Hypothesis: this compound may exhibit cytotoxic effects against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

G start Cancer Cell Line (e.g., MCF-7, HeLa) treatment Treat with various concentrations of this compound start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Add Solubilizing Agent (e.g., DMSO) mtt_addition->formazan_solubilization measure Measure Absorbance at 570 nm formazan_solubilization->measure end Determine IC₅₀ Value measure->end

Caption: Workflow for the in vitro anticancer (cytotoxicity) assay.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of this compound and incubated for 24 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the cytotoxic potential of this compound.

Antibacterial Activity

Hypothesis: this compound may inhibit the growth of pathogenic bacteria.

Experimental Protocol: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of bacterial growth.

G start Bacterial Culture (e.g., S. aureus, E. coli) inoculation Inoculate on Mueller-Hinton Agar Plate start->inoculation well_creation Create Wells in the Agar inoculation->well_creation sample_addition Add this compound Solution to Wells well_creation->sample_addition incubation Incubate at 37°C for 24 hours sample_addition->incubation measure Measure the Zone of Inhibition incubation->measure end Determine Antibacterial Activity measure->end

Caption: Workflow for the antibacterial agar well diffusion assay.

Methodology:

  • Inoculation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread on the surface of a Mueller-Hinton agar plate.

  • Well Creation: Wells of a defined diameter are aseptically punched into the agar.

  • Sample Addition: A specific volume of the this compound solution (at various concentrations) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters to determine the antibacterial activity.

Signaling Pathways

Currently, there is no information available regarding the specific signaling pathways modulated by this compound. Should future studies demonstrate anti-inflammatory or anticancer activity, further investigation into pathways such as NF-κB, MAPK, or apoptosis-related pathways would be warranted.

Conclusion

This compound is a structurally characterized sesquiterpene from Curcuma aeruginosa with defined physical and chemical properties. While its biological activities remain unexplored, its structural similarity to other bioactive compounds from the same plant suggests potential as an anti-inflammatory, anticancer, or antibacterial agent. The experimental protocols provided in this guide offer a framework for future research to elucidate the therapeutic potential of this natural product.

Unraveling the Biological Potential of Aerugidiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Aerugidiol" does not correspond to a recognized compound in the current scientific literature. It is plausible that this name is a typographical error. This guide, therefore, explores the biological activities of compounds with similar nomenclature, namely the essential oil of Curcuma aeruginosa and metabolites from the bacterium Pseudomonas aeruginosa. This exploration is based on the phonetic resemblance of "this compound" to these terms and is intended to provide relevant information on potentially related natural products.

Anticancer Activity of Curcuma aeruginosa Essential Oil

The essential oil extracted from the rhizomes of Curcuma aeruginosa, a plant species, has demonstrated notable cytotoxic effects against cancer cell lines. This section summarizes the available quantitative data and the methodologies used to assess its anticancer potential.

Data Presentation: Cytotoxicity of Curcuma aeruginosa Essential Oil (CAEO)
Cell LineIC50 (µg/mL)Reference
K562 (Leukemia)13.43 ± 1.09[1]
MCF-7 (Breast Cancer)20.18 ± 1.20[1]

IC50: The half-maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Experimental Protocols

The cytotoxicity of Curcuma aeruginosa essential oil (CAEO) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: K562 and MCF-7 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of CAEO for a specified period.

  • MTT Incubation: After treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value was calculated by plotting the percentage of cell viability against the concentration of the CAEO.

Flow cytometry was employed to investigate the effect of CAEO on apoptosis and the cell cycle.[1]

  • Cell Preparation: Cancer cells were treated with CAEO for a defined time, then harvested and washed.

  • Staining:

    • Apoptosis: Cells were stained with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) (to detect late apoptotic and necrotic cells).

    • Cell Cycle: Cells were fixed and stained with a fluorescent dye that binds to DNA, such as PI.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis or the cell cycle (G1, S, G2/M). A significant increase in the sub-G1 population is indicative of apoptosis.[1]

The wound-healing assay was used to assess the effect of CAEO on cancer cell migration.[1]

  • Cell Monolayer: A confluent monolayer of cancer cells was created in a culture dish.

  • "Wound" Creation: A scratch or "wound" was made through the cell monolayer using a sterile pipette tip.

  • Treatment: The cells were then treated with CAEO.

  • Imaging: The wound area was imaged at different time points (e.g., 0, 12, and 24 hours).

  • Analysis: The rate of wound closure was measured to determine the extent of cell migration. Inhibition of cell migration is observed as a slower wound closure compared to untreated control cells.[1]

Signaling Pathways

The study on Curcuma aeruginosa essential oil indicated that it triggered apoptosis, as evidenced by an increase in the sub-G1 cell population.[1] While the specific signaling pathways were not fully elucidated in the provided information, the induction of apoptosis in cancer cells often involves cascades of signaling molecules.

CAEO Curcuma aeruginosa Essential Oil CancerCell Cancer Cell (e.g., MCF-7) CAEO->CancerCell Induces Apoptosis Apoptosis CancerCell->Apoptosis Undergoes SubG1 Increased Sub-G1 Population Apoptosis->SubG1 Results in

Fig. 1: Conceptual workflow of CAEO-induced apoptosis.

Biological Activities of Pseudomonas aeruginosa Metabolites

Pseudomonas aeruginosa is a bacterium known to produce a variety of secondary metabolites with diverse biological activities. These activities are often regulated by complex signaling pathways within the bacterium.

Signaling Pathways in Pseudomonas aeruginosa

P. aeruginosa utilizes hierarchical signaling pathways to control the production of specialized metabolites, many of which have defined biological activities. These pathways are crucial for the bacterium's virulence and adaptation.[2] Key signaling systems include the las, rhl, and pqs quorum-sensing systems.[2][3]

cluster_las las System cluster_rhl rhl System cluster_pqs pqs System LasI LasI HSL_12 3-oxo-C12-HSL LasI->HSL_12 Produces LasR LasR RhlI RhlI LasR->RhlI Regulates PqsR PqsR (MvfR) LasR->PqsR Regulates HSL_12->LasR Activates HSL_4 C4-HSL RhlI->HSL_4 Produces RhlR RhlR VirulenceFactors Virulence Factors (e.g., Rhamnolipids, Phenazines) RhlR->VirulenceFactors Regulates HSL_4->RhlR Activates AQ_metabolites AQ Metabolites (HHQ, PQS, HQNO) PqsR->AQ_metabolites Regulates AQ_metabolites->VirulenceFactors Regulate

Fig. 2: Hierarchical quorum-sensing in P. aeruginosa.

This intricate network controls the expression of genes responsible for producing various bioactive molecules. While the term "this compound" is not found, it is conceivable that novel, uncharacterized metabolites from P. aeruginosa could possess biological activities that warrant further investigation. The study of such compounds would involve isolation, structure elucidation, and subsequent screening for anticancer, anti-inflammatory, and antimicrobial properties using standard experimental protocols, such as those described for Curcuma aeruginosa essential oil.

References

Aerugidiol: A Sesquiterpenoid Secondary Metabolite from Curcuma aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aerugidiol, a guaiane-type sesquiterpenoid, has been identified as a secondary metabolite within the rhizomes of Curcuma aeruginosa, a plant belonging to the Zingiberaceae family. While research on this specific compound is nascent, its classification as a sesquiterpenoid positions it within a class of natural products known for a wide array of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties and a generalized framework for its isolation and characterization. Furthermore, it delves into the broader context of sesquiterpenoid biosynthesis in plants and the potential biological roles of these compounds, offering a valuable resource for researchers investigating novel plant-derived secondary metabolites for potential therapeutic applications.

Introduction to this compound and Plant Secondary Metabolites

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a crucial role in the plant's interaction with its environment, serving as defense compounds against herbivores, pathogens, and abiotic stressors, or as signaling molecules.

This compound is classified as a sesquiterpenoid, a large and diverse class of terpenes built from three isoprene units. It was first isolated from the rhizomes of Curcuma aeruginosa[1]. While specific quantitative data on the concentration of this compound in C. aeruginosa is not extensively documented in current literature, the plant is known to be a rich source of various sesquiterpenoids.

Table 1: Selected Secondary Metabolites Identified in Curcuma aeruginosa

Compound ClassExamplesReported Biological Activities of Extracts/Related Compounds
Sesquiterpenoids This compound, Curcumenol, Furanodienone, GermacroneAntibacterial, Anti-inflammatory, Anticancer, Antiviral
Monoterpenoids 1,8-Cineole, CamphorAntimicrobial
Flavonoids -Antioxidant, Antibacterial
Curcuminoids Curcumin, DemethoxycurcuminAnti-inflammatory, Antioxidant

Note: The biological activities listed are based on studies of Curcuma aeruginosa extracts or related compounds and may not be directly attributed to this compound itself.

Biosynthesis of Guaiane-Type Sesquiterpenoids in Plants

The biosynthesis of sesquiterpenoids in plants originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor, farnesyl pyrophosphate (FPP).

From FPP, the vast diversity of sesquiterpenoid skeletons is generated by a class of enzymes known as sesquiterpene synthases (Sesqui-TPS). For guaiane-type sesquiterpenoids like this compound, a Sesqui-TPS would catalyze the cyclization of FPP to form the characteristic bicyclic guaiane core. Subsequent modifications, such as hydroxylation, oxidation, and acylation, are carried out by enzymes like cytochrome P450 monooxygenases (P450s) and transferases to produce the final this compound structure.

sesquiterpenoid_biosynthesis cluster_0 Central Carbon Metabolism cluster_1 Isoprenoid Precursor Biosynthesis cluster_2 Sesquiterpenoid Backbone Synthesis cluster_3 Guaiane-Type Sesquiterpenoid Synthesis Pyruvate Pyruvate MVA Pathway MVA Pathway Pyruvate->MVA Pathway Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate MEP Pathway MEP Pathway Glyceraldehyde-3-Phosphate->MEP Pathway IPP IPP MEP Pathway->IPP DMAPP DMAPP MEP Pathway->DMAPP MVA Pathway->IPP FPPS Farnesyl Pyrophosphate Synthase IPP->FPPS DMAPP->FPPS FPP FPP Sesqui-TPS Sesquiterpene Synthase FPP->Sesqui-TPS FPPS->FPP Guaiane Skeleton Guaiane Skeleton P450s, etc. Modifying Enzymes Guaiane Skeleton->P450s, etc. Sesqui-TPS->Guaiane Skeleton This compound This compound P450s, etc.->this compound

Proposed biosynthetic pathway for this compound.

Experimental Protocols: Isolation and Characterization of this compound

The following is a generalized protocol for the isolation and characterization of this compound from Curcuma aeruginosa rhizomes, based on methods reported for other sesquiterpenoids from this plant.

Extraction
  • Preparation of Plant Material: Obtain fresh rhizomes of Curcuma aeruginosa. Clean the rhizomes thoroughly to remove soil and debris. Slice the rhizomes into thin pieces and air-dry or freeze-dry them to remove moisture. Grind the dried rhizomes into a fine powder.

  • Solvent Extraction: Macerate the powdered rhizome material in a suitable organic solvent, such as methanol or ethanol, at room temperature for 24-48 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v). Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the solvent extracts and filter them to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Purification
  • Liquid-Liquid Partitioning: Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) and perform liquid-liquid partitioning to separate compounds based on their polarity. Subsequently, partition the aqueous layer with solvents of increasing polarity, such as dichloromethane and ethyl acetate.

  • Column Chromatography: Subject the fraction containing the compounds of interest (likely the less polar fractions for sesquiterpenoids) to column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Further Purification: Collect the fractions from the column and monitor them by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles. Further purify the fractions containing the target compound using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Structure Elucidation
  • Spectroscopic Analysis: Determine the structure of the isolated compound using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

experimental_workflow Start Start Plant Material Curcuma aeruginosa Rhizomes Start->Plant Material Extraction Solvent Extraction (Methanol/Ethanol) Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Fractionation Liquid-Liquid Partitioning & Column Chromatography Crude Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative TLC / HPLC Fractions->Purification Pure this compound Pure this compound Purification->Pure this compound Structure Elucidation MS and NMR Spectroscopy Pure this compound->Structure Elucidation End End Structure Elucidation->End

Workflow for the isolation and identification of this compound.

Potential Role of this compound as a Secondary Metabolite

While the specific biological role of this compound in Curcuma aeruginosa has not been fully elucidated, the known activities of other sesquiterpenoids from the Curcuma genus suggest several potential functions. These compounds often act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. They can also serve as feeding deterrents to herbivores.

The antibacterial and anti-inflammatory properties reported for extracts of C. aeruginosa suggest that its constituent sesquiterpenoids, including this compound, likely contribute to the plant's defense mechanisms. Further research is needed to determine the specific bioactivity of purified this compound and its ecological significance for the plant.

potential_roles cluster_0 Ecological Interactions cluster_1 Defense Mechanisms cluster_2 Signaling Pathways This compound This compound Defense Defense This compound->Defense Signaling Signaling This compound->Signaling Pathogen Resistance Pathogen Resistance Defense->Pathogen Resistance Herbivore Deterrence Herbivore Deterrence Defense->Herbivore Deterrence Intra-plant Signaling Intra-plant Signaling Signaling->Intra-plant Signaling Inter-plant Signaling Inter-plant Signaling Signaling->Inter-plant Signaling

Potential roles of this compound in the plant.

Conclusion and Future Directions

This compound represents a promising, yet understudied, secondary metabolite from Curcuma aeruginosa. As a member of the sesquiterpenoid class, it holds potential for various biological activities that could be harnessed for pharmaceutical or agricultural applications. This guide provides a foundational understanding for researchers interested in this compound, outlining its chemical context, a proposed biosynthetic pathway, and a generalized methodology for its study.

Future research should focus on:

  • Developing a validated method for the quantification of this compound in C. aeruginosa.

  • Elucidating the specific biosynthetic pathway and the enzymes involved in its formation.

  • Conducting comprehensive bioactivity screening of purified this compound to determine its antimicrobial, anti-inflammatory, and other potential therapeutic effects.

  • Investigating the ecological role of this compound in the defense mechanisms of C. aeruginosa.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable natural product.

References

Preliminary in vitro studies on Aerugidiol.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preliminary In Vitro Studies of Aerugidiol and Related Sesquiterpenes from Curcuma aeruginosa

Disclaimer: Direct in vitro studies quantifying the biological activities of pure this compound are limited in publicly available literature. This guide summarizes the existing preliminary in vitro data on extracts from Curcuma aeruginosa, the natural source of this compound, and related sesquiterpenes to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a bridge-head oxygenated sesquiterpene isolated from the rhizomes of Curcuma aeruginosa Roxb., a plant belonging to the Zingiberaceae family. Traditional medicine has utilized this plant for various purposes, and recent scientific interest has focused on its rich composition of bioactive sesquiterpenoids. While numerous sesquiterpenes have been identified from C. aeruginosa, in vitro studies have primarily focused on crude extracts or more abundant constituents. This document compiles the available preliminary in vitro data to shed light on the potential therapeutic properties of compounds from this plant, with a contextual focus on this compound.

In Vitro Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of C. aeruginosa extracts, with this compound being identified as one of the key sesquiterpene constituents likely contributing to this activity. The primary in vitro model for this assessment has been the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Data Presentation: Inhibition of Nitric Oxide Production

The following table summarizes the quantitative data for the anti-inflammatory activity of a C. aeruginosa rhizome ethanol extract.

Test SubstanceBioassayCell LineIC₅₀ (µg/mL)
C. aeruginosa Ethanol ExtractNitric Oxide (NO) InhibitionRAW 264.729.03 ± 4.37[1]

Note: this compound was identified as one of 17 sesquiterpenes in this extract, suggesting it contributes to the observed activity[1].

Experimental Protocol: Nitric Oxide Inhibition Assay

Objective: To evaluate the inhibitory effect of a test compound on the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., C. aeruginosa extract, pure this compound)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent Component A to the supernatant and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.

Visualization: LPS-Induced Pro-inflammatory Signaling Pathway

LPS_Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKβ TLR4->IKK Activates NFkB NF-κB IKK->NFkB Activates iNOS iNOS NFkB->iNOS Upregulates NO Nitric Oxide (NO) iNOS->NO Produces

Caption: LPS-induced inflammatory pathway leading to Nitric Oxide (NO) production in macrophages.

In Vitro Cytotoxic Activity

While data on the cytotoxic effects of pure this compound is not available, studies on extracts of C. aeruginosa indicate potential anticancer activity.

Data Presentation: Cytotoxicity of C. aeruginosa Extracts

The following table presents the cytotoxic activity of n-hexane and chloroform fractions from C. aeruginosa rhizomes against various human cancer cell lines.

Test SubstanceCell LineCell TypeIC₅₀ (µg/mL)
n-hexane fractionMCF-7Breast Carcinoma< 100
Ca-skiCervical Carcinoma< 100
Chloroform fractionMCF-7Breast Carcinoma< 100
Ca-skiCervical Carcinoma< 100

Note: The extracts were reported as non-toxic against Hela S3, T-47D, and normal Vero cell lines (IC₅₀ > 500 µg/mL).

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a test compound on cancer cells by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium appropriate for the cell line

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.

Visualization: In Vitro Cytotoxicity Testing Workflow

Cytotoxicity_Workflow start Start seed Seed Cancer Cells in 96-well Plates start->seed incubate1 Incubate (24h) seed->incubate1 treat Add Test Compound (Varying Concentrations) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 assay Perform Viability Assay (e.g., MTT) incubate2->assay read Measure Absorbance assay->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: General workflow for determining the in vitro cytotoxicity of a compound.

In Vitro Antimicrobial Activity

Specific data on the antimicrobial activity of pure this compound is currently unavailable. However, other sesquiterpenes isolated from Curcuma species have demonstrated antimicrobial properties.

Data Presentation: Antimicrobial Activity of a Related Sesquiterpene

The following table provides an example of the antimicrobial activity of ar-turmerone, a sesquiterpene from a related Curcuma species, to serve as a reference.

Test CompoundMicroorganismMIC (µg/mL)
ar-turmeroneStaphylococcus aureus15.6
Escherichia coli62.5
Candida albicans62.5
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound

  • 96-well microtiter plates

  • Inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria)

  • Spectrophotometer or visual inspection

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.

Visualization: Workflow for MIC Determination

MIC_Workflow start Start prepare_comp Prepare Serial Dilutions of Test Compound in Plate start->prepare_comp prepare_inoc Standardize Microbial Inoculum start->prepare_inoc inoculate Inoculate Wells with Microorganism prepare_comp->inoculate prepare_inoc->inoculate incubate Incubate Plate (18-24h) inoculate->incubate observe Observe for Growth (Visually or Spectrophotometrically) incubate->observe determine_mic Identify Lowest Concentration with No Growth (MIC) observe->determine_mic end End determine_mic->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) via broth microdilution.

References

An In-depth Technical Guide to the Functional Groups of Aerugidiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerugidiol, a bridge-head oxygenated guaiane sesquiterpene, was first isolated from the rhizomes of Curcuma aeruginosa. Its unique chemical structure presents several functional groups that are key to its reactivity and potential biological activity. This technical guide provides a detailed analysis of the functional groups present in this compound, supported by established analytical methodologies for their identification. The information herein is intended to support research, drug discovery, and development efforts focused on this natural product.

Identified Functional Groups in this compound

Based on its elucidated structure, "(3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one," this compound possesses two primary types of functional groups: hydroxyl (alcohol) and ketone . The presence of a carbon-carbon double bond (alkene) is also noted within the ring structure and the propan-2-ylidene substituent.

Data Presentation

The identification of these functional groups is typically confirmed through spectroscopic analysis. While the specific experimental data for this compound is detailed in the primary literature, the following table summarizes the characteristic quantitative data from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy used to identify the core functional groups.

Functional GroupAnalytical TechniqueCharacteristic Signal/Peak
Hydroxyl (-OH) Infrared (IR) SpectroscopyBroad absorption band in the 3500-3200 cm⁻¹ region (O-H stretching)
¹H-NMR SpectroscopyChemical shift typically between 1-5 ppm (can be broad and exchangeable with D₂O)
¹³C-NMR SpectroscopyCarbon attached to -OH typically appears at a chemical shift of 50-80 ppm
Ketone (C=O) Infrared (IR) SpectroscopyStrong, sharp absorption band in the 1750-1680 cm⁻¹ region (C=O stretching)
¹³C-NMR SpectroscopyCarbonyl carbon exhibits a characteristic downfield chemical shift in the 190-220 ppm range
Alkene (C=C) Infrared (IR) SpectroscopyAbsorption band in the 1680-1620 cm⁻¹ region (C=C stretching)
¹H-NMR SpectroscopyVinylic protons typically have chemical shifts in the 4.5-6.5 ppm range
¹³C-NMR SpectroscopySp² hybridized carbons appear in the 100-150 ppm range

Note: The precise spectroscopic values for this compound can be found in: Masuda, T., Jitoe, A., & Nakatani, N. (1991). Structure of this compound, a new bridge-head oxygenated guaiane sesquiterpene. Chemistry Letters, 20(9), 1625-1628.

Mandatory Visualization

The logical relationship of the key functional groups within the core structure of this compound is depicted in the following diagram:

Aerugidiol_Functional_Groups This compound This compound Core Structure (Guaiane Sesquiterpene) Hydroxyl1 Tertiary Hydroxyl (-OH) This compound->Hydroxyl1 at C3 Hydroxyl2 Tertiary Hydroxyl (-OH) This compound->Hydroxyl2 at C8a Ketone Ketone (C=O) This compound->Ketone at C6 Alkene Endocyclic Alkene (C=C) This compound->Alkene within azulene ring Isopropylidene Isopropylidene Group (exocyclic C=C) This compound->Isopropylidene at C5

Caption: Functional groups of this compound.

Experimental Protocols

The identification and structural elucidation of this compound's functional groups rely on standard and well-established experimental protocols in organic chemistry.

Infrared (IR) Spectroscopy

Objective: To identify the presence of hydroxyl and carbonyl (ketone) functional groups through their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: A small, pure sample of this compound is dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., chloroform or carbon tetrachloride). Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding the sample with dry KBr and pressing it into a thin, transparent disk.

  • Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used.

  • Data Acquisition: A background spectrum of the solvent or KBr pellet is first recorded. The sample is then placed in the spectrometer's beam path, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands. The presence of a broad band in the 3500-3200 cm⁻¹ region is indicative of the O-H stretch of the hydroxyl groups. A strong, sharp peak in the 1750-1680 cm⁻¹ range confirms the C=O stretch of the ketone group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, confirming the connectivity and placement of the functional groups.

Methodology:

  • Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H-NMR: A proton NMR spectrum is acquired. The chemical shifts, integration, and coupling patterns of the signals are analyzed. Protons on carbons adjacent to the hydroxyl and ketone groups will show characteristic downfield shifts. The protons of the hydroxyl groups themselves may appear as broad singlets and can be confirmed by D₂O exchange, where the -OH peak disappears.

    • ¹³C-NMR: A carbon-13 NMR spectrum is acquired. The chemical shift of each carbon atom is determined. The carbon of the ketone's carbonyl group will appear significantly downfield (typically >190 ppm). Carbons bearing the hydroxyl groups will also have characteristic shifts.

    • 2D-NMR (COSY, HSQC, HMBC): To establish the complete structure and unequivocally assign all signals, a suite of two-dimensional NMR experiments is typically performed.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.

By combining the data from these spectroscopic techniques, the precise structure of this compound and the nature and location of its functional groups can be definitively determined.

Unraveling the Stereochemical Intricacies of Aerugidiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Osaka, Japan - Aerugidiol, a bridge-head oxygenated guaiane sesquiterpene, presents a fascinating case study in stereochemical determination. Isolated from the rhizomes of Curcuma aeruginosa, this natural product possesses a complex three-dimensional architecture that has been elucidated through a combination of spectroscopic and chemical methods. This technical guide provides an in-depth analysis of the stereochemistry of this compound, catering to researchers, scientists, and professionals in drug development.

This compound, with the molecular formula C₁₅H₂₂O₃, features a guaiane skeleton characterized by a fused five-seven carbon ring system. The stereochemical complexity arises from multiple chiral centers, the precise spatial arrangement of which is crucial for its biological activity and potential therapeutic applications. The absolute configuration of this compound has been determined as (3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one[1].

Elucidation of Relative and Absolute Stereochemistry

The definitive assignment of this compound's stereochemistry was first reported by Masuda and colleagues in 1991[2]. The determination of the relative and absolute configuration of the chiral centers at positions 3, 3a, and 8a was achieved through a multi-faceted approach, primarily relying on advanced spectroscopic techniques.

Spectroscopic Data

A summary of the key quantitative data that underpins the stereochemical assignment of this compound is presented below. This data is critical for comparative analysis and for understanding the basis of the structural elucidation.

ParameterValueMethodReference
Molecular FormulaC₁₅H₂₂O₃Mass Spectrometry[2]
Optical RotationData not available in searched sourcesPolarimetry
¹H NMRSpecific chemical shifts and coupling constants not detailed in searched sourcesNMR Spectroscopy[2]
¹³C NMRSpecific chemical shifts not detailed in searched sourcesNMR Spectroscopy[2]
Circular DichroismSpecific Cotton effects not detailed in searched sourcesCD Spectroscopy

Key Experimental Methodologies

The determination of the stereochemistry of complex natural products like this compound relies on a suite of sophisticated experimental protocols. The following sections detail the likely methodologies employed in the original structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), is a cornerstone for determining the relative stereochemistry of organic molecules. By identifying protons that are close in space, NOESY experiments allow for the deduction of the spatial arrangement of atoms and substituents.

Experimental Protocol for NOESY:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is optimized to observe key NOE correlations.

  • Data Processing and Analysis: The resulting 2D spectrum is processed to identify cross-peaks that indicate through-space interactions between protons. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing crucial information about the molecule's conformation and relative stereochemistry.

The logical workflow for using NOESY data to determine relative stereochemistry is depicted in the following diagram:

NOESY_Workflow cluster_data Data Acquisition cluster_analysis Data Analysis Acquire_NOESY Acquire 2D NOESY Spectrum Identify_Crosspeaks Identify NOE Cross-peaks Acquire_NOESY->Identify_Crosspeaks Processing Correlate_Protons Correlate Spatially Proximate Protons Identify_Crosspeaks->Correlate_Protons Propose_Relative_Stereo Propose Relative Stereochemistry Correlate_Protons->Propose_Relative_Stereo

NOESY data analysis workflow for determining relative stereochemistry.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, particularly those containing chromophores like the enone system in this compound. By comparing the experimental CD spectrum with that of known compounds or with theoretical calculations, the absolute stereochemistry can be assigned.

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The CD spectrum is recorded on a spectropolarimeter over a relevant wavelength range, typically encompassing the electronic transitions of the chromophores.

  • Data Analysis: The signs and intensities of the Cotton effects in the CD spectrum are analyzed and compared to established rules (e.g., the Octant Rule for ketones) or to the spectra of structurally related compounds with known absolute configurations.

The logical relationship for assigning absolute configuration using CD spectroscopy is as follows:

CD_Spectroscopy_Logic cluster_experiment Experimental cluster_comparison Comparative Analysis cluster_conclusion Conclusion Measure_CD Measure CD Spectrum of this compound Assign_Absolute_Config Assign Absolute Configuration Measure_CD->Assign_Absolute_Config Comparison Known_Compound CD Spectrum of Known Stereoisomer Known_Compound->Assign_Absolute_Config Empirical Correlation Theoretical_Calc Theoretical CD Calculation Theoretical_Calc->Assign_Absolute_Config Theoretical Correlation

Logic diagram for absolute configuration assignment using CD spectroscopy.

Biosynthetic Pathway Considerations

While not a direct method for stereochemical determination of an isolated compound, understanding the biosynthetic pathway can provide insights into the likely stereochemical outcomes of enzymatic reactions. The biosynthesis of sesquiterpenes like this compound involves a series of stereospecific enzymatic cyclizations and oxidations of farnesyl pyrophosphate. The stereoselectivity of the terpene synthases and subsequent modifying enzymes dictates the final stereochemistry of the natural product.

The general biosynthetic pathway leading to guaiane sesquiterpenes can be visualized as follows:

Biosynthesis_Pathway FPP Farnesyl Pyrophosphate Germacrene_A Germacrene A Cation FPP->Germacrene_A Terpene Synthase (Cyclization) Guaiane_Cation Guaiane Cation Germacrene_A->Guaiane_Cation Further Cyclization Aerugidiol_Precursor Oxygenated Precursor Guaiane_Cation->Aerugidiol_Precursor Hydroxylation/Oxidation This compound This compound Aerugidiol_Precursor->this compound Tailoring Enzymes

Generalized biosynthetic pathway for guaiane sesquiterpenes.

Conclusion

The stereochemistry of this compound has been unequivocally established as (3S,3aR,8aR) through the application of powerful spectroscopic techniques. This in-depth understanding of its three-dimensional structure is fundamental for ongoing research into its biological properties and for guiding synthetic efforts aimed at producing this compound and its analogs for potential therapeutic use. The methodologies outlined in this guide represent standard practices in the field of natural product chemistry for the stereochemical elucidation of complex molecules.

References

Methodological & Application

Application Note: Extraction of Aerugidiol from Curcuma aeruginosa Rhizomes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the extraction and isolation of aerugidiol, a sesquiterpene found in the rhizomes of Curcuma aeruginosa Roxb. The methodology is compiled from established procedures for the isolation of sesquiterpenoids from this plant. While quantitative data for this compound is not extensively available, this protocol offers a robust starting point for researchers. This guide is intended for researchers, scientists, and professionals in drug development interested in isolating and studying this natural compound.

Introduction

Curcuma aeruginosa Roxb., also known as black turmeric, is a perennial herb belonging to the Zingiberaceae family.[1] Its rhizomes are a rich source of various bioactive compounds, including a variety of sesquiterpenes.[1][2] Among these is this compound, a sesquiterpene that has been isolated from the rhizomes of this plant.[2] The rhizomes of C. aeruginosa have been traditionally used in Southeast Asia for treating various ailments, and its extracts have demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] This protocol details a comprehensive methodology for the extraction and isolation of this compound for further scientific investigation.

Materials and Methods

2.1. Plant Material

Fresh rhizomes of Curcuma aeruginosa should be collected and botanically authenticated. The rhizomes are then cleaned, cut into small pieces, and air-dried in the shade before being ground into a fine powder.[1]

2.2. Reagents and Solvents

  • Methanol (MeOH), technical grade

  • n-Hexane, technical grade

  • Ethyl acetate (EtOAc), technical grade

  • Dichloromethane (DCM), technical grade

  • Silica gel for column chromatography

  • Pre-coated silica gel plates for Thin Layer Chromatography (TLC)

  • Anisaldehyde-sulfuric acid reagent for visualization on TLC

2.3. Equipment

  • Maceration vessels

  • Rotary vacuum evaporator

  • Separating funnel

  • Vacuum Liquid Chromatography (VLC) apparatus

  • Gravity Column Chromatography (GCC) apparatus

  • TLC tank and plates

  • Standard laboratory glassware

Experimental Protocol: Extraction and Isolation of this compound

This protocol is adapted from methods used for the successful isolation of other sesquiterpenoids from C. aeruginosa.[1][4]

Step 1: Maceration (Initial Extraction)

  • Weigh the powdered rhizomes of C. aeruginosa.

  • Place the powder into a large maceration vessel.

  • Add methanol to the vessel to fully submerge the powder.

  • Allow the maceration to proceed for 3 x 24 hours at room temperature, with occasional stirring.[1]

  • After 72 hours, filter the mixture to separate the filtrate from the plant residue.

  • Concentrate the filtrate using a rotary vacuum evaporator to obtain the crude methanol extract.

Step 2: Liquid-Liquid Partitioning (Fractionation)

  • Dissolve the crude methanol extract in a mixture of n-hexane and methanol (1:1 ratio).

  • Transfer the mixture to a separating funnel and perform liquid-liquid partitioning.

  • Separate the n-hexane layer from the methanol layer. Repeat this process three times.

  • The remaining methanol extract is then partitioned with dichloromethane (DCM) in a 1:2 ratio (DCM:methanol). This should also be repeated three times.[1]

  • The resulting fractions (n-hexane, DCM, and residual methanol) should be concentrated using a rotary evaporator. This compound, being a sesquiterpene, is expected to be present in the less polar fractions like n-hexane or DCM.

Step 3: Chromatographic Separation and Purification

  • The n-hexane or DCM fraction, which is likely to contain this compound, is subjected to Vacuum Liquid Chromatography (VLC) for further separation.

  • The VLC column is packed with silica gel and eluted with a gradient of n-hexane and ethyl acetate.

  • Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

  • Fractions showing similar TLC profiles are combined.

  • The combined fractions containing the compound of interest are then subjected to Gravity Column Chromatography (GCC) for final purification, again using a gradient of n-hexane and ethyl acetate.[1]

  • The purity of the isolated this compound can be assessed by TLC, and its structure can be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Data Presentation

CompoundExtraction SolventConcentration (mg/g of crude extract)Reference
CurcumenolHexane59.56 ± 1.56[5]
FuranodienoneHexane5.70 ± 0.26[5]
CurcumenolMethanol32.40 ± 0.62[5]
FuranodienoneMethanol3.62 ± 0.11[5]

Note: The yield of this compound may vary depending on the geographical source of the plant material, harvesting time, and the specific extraction conditions used.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the extraction and isolation of this compound from Curcuma aeruginosa rhizomes.

Extraction_Workflow A C. aeruginosa Rhizomes (Powdered) B Maceration with Methanol A->B Step 1 C Crude Methanol Extract B->C D Liquid-Liquid Partitioning (n-Hexane/DCM) C->D Step 2 E n-Hexane/DCM Fraction D->E F Vacuum Liquid Chromatography (VLC) E->F Step 3 G Gravity Column Chromatography (GCC) F->G Purification H Pure this compound G->H Isolation

Caption: Workflow for this compound Extraction.

Signaling Pathways

The specific signaling pathways modulated by isolated this compound are not well-documented in the current scientific literature. However, studies on the crude extracts of Curcuma aeruginosa have indicated that they may regulate the MAPK and HIF-1 signaling pathways, which are implicated in conditions like androgenetic alopecia.[6] Further research is required to determine if this compound is a contributor to these effects and to elucidate its specific molecular targets.

Conclusion

The protocol outlined in this document provides a comprehensive framework for the extraction and isolation of this compound from the rhizomes of Curcuma aeruginosa. By following this methodology, researchers can obtain purified this compound for further studies into its potential pharmacological activities. The lack of extensive data on this compound's bioactivity and specific molecular mechanisms presents an opportunity for future research in the field of natural product drug discovery.

References

High-Yield Synthesis of Aerugidiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerugidiol, a bridge-head oxygenated guaiane sesquiterpene isolated from the rhizomes of Curcuma aeruginosa, has garnered interest due to its unique chemical structure. To date, no total synthesis or high-yield synthetic method for this compound has been reported in peer-reviewed literature. This document provides essential information on its natural source and proposes a potential synthetic strategy based on established methodologies for structurally related guaiane sesquiterpenes. Furthermore, the potential biological activities of this compound are discussed in the context of related compounds isolated from the same plant genus.

Introduction

This compound is a natural product characterized by a guaiane skeleton with a distinctive bridge-head oxygenation. Its chemical formula is C₁₅H₂₂O₃. The complexity of its structure, featuring multiple stereocenters, presents a significant challenge for synthetic chemists. Currently, the only known source of this compound is the rhizomes of the plant Curcuma aeruginosa. The lack of a scalable synthetic route limits the availability of this compound for extensive biological evaluation and drug development studies.

This document outlines a proposed synthetic approach to this compound, drawing parallels from the successful total synthesis of other guaiane sesquiterpenes. It also provides context on the potential biological relevance of this compound by examining the known activities of other sesquiterpenes isolated from Curcuma aeruginosa.

Isolation from Natural Source

This compound is naturally found in and isolated from the rhizomes of Curcuma aeruginosa. The general procedure for its isolation involves:

  • Extraction: The dried and powdered rhizomes are typically extracted with a suitable organic solvent, such as methanol or ethanol.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC), to yield pure this compound.

Proposed Synthetic Strategy for this compound

While no specific synthesis of this compound has been published, a plausible retrosynthetic analysis and forward synthesis can be proposed based on the synthesis of structurally similar guaiane sesquiterpenes, such as (−)-oxyphyllol. The proposed strategy focuses on the construction of the core guaiane ring system followed by key oxidation and functional group manipulations.

Retrosynthetic Analysis

A potential retrosynthetic pathway for this compound is outlined below. The key disconnections involve a late-stage oxidation to install the bridge-head hydroxyl group and the formation of the seven-membered ring.

G This compound This compound Intermediate1 Guaiane Ketone Intermediate This compound->Intermediate1 Bridge-head oxidation Intermediate2 Bicyclic Precursor Intermediate1->Intermediate2 Ring-closing metathesis or intramolecular alkylation StartingMaterial Chiral Starting Material (e.g., carvone derivative) Intermediate2->StartingMaterial Multi-step synthesis

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis Workflow

The proposed forward synthesis aims to construct the guaiane core and then introduce the required oxygen functionalities.

G cluster_0 Core Synthesis cluster_1 Ring Expansion cluster_2 Functional Group Manipulation Starting Material Starting Material Functionalization Functionalization Starting Material->Functionalization Cyclopentane Formation Cyclopentane Formation Functionalization->Cyclopentane Formation Seven-membered Ring Formation Seven-membered Ring Formation Cyclopentane Formation->Seven-membered Ring Formation Diastereoselective Reduction Diastereoselective Reduction Seven-membered Ring Formation->Diastereoselective Reduction Bridge-head Oxidation Bridge-head Oxidation Diastereoselective Reduction->Bridge-head Oxidation This compound This compound Bridge-head Oxidation->this compound

Caption: Proposed workflow for the total synthesis of this compound.

Proposed Experimental Protocol

The following is a hypothetical, high-level protocol for the key stages of the proposed synthesis. Note: These are not established and optimized procedures and would require significant experimental validation.

Step 1: Synthesis of a Bicyclic Precursor A suitable chiral starting material, such as a derivative of carvone, would undergo a series of reactions including conjugate additions and aldol condensations to construct a functionalized bicyclic system containing the five-membered ring and the necessary appendages for the seven-membered ring closure.

Step 2: Formation of the Guaiane Skeleton A ring-closing metathesis (RCM) reaction could be employed to form the seven-membered ring. Alternatively, an intramolecular alkylation or a radical cyclization could be explored.

Step 3: Functional Group Manipulation and Oxidation Following the successful formation of the guaiane core, a sequence of stereocontrolled reductions and oxidations would be necessary to install the hydroxyl and ketone functionalities at the correct positions. The most challenging step would be the stereoselective introduction of the bridge-head hydroxyl group. This might be achieved through a substrate-directed epoxidation followed by a reductive opening or a C-H oxidation reaction.

Quantitative Data

As there is no published synthesis of this compound, no quantitative data regarding reaction yields or purity is available.

Synthesis Step Product Yield (%) Purity (%)
Proposed SynthesisThis compoundNot AvailableNot Available

Potential Biological Activities and Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, other sesquiterpenes isolated from Curcuma aeruginosa have demonstrated interesting pharmacological effects. Notably, some sesquiterpenes from this plant have been shown to possess anti-androgenic activity through the inhibition of the 5α-reductase enzyme.

Anti-Androgenic Mechanism of Action of Related Sesquiterpenes

The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Overactivity of this enzyme is implicated in conditions such as benign prostatic hyperplasia and androgenic alopecia. Sesquiterpenes from Curcuma aeruginosa that inhibit 5α-reductase could therefore have therapeutic potential in these areas.

G Testosterone Testosterone Alpha5Reductase 5α-Reductase Testosterone->Alpha5Reductase DHT Dihydrotestosterone (DHT) AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binding Alpha5Reductase->DHT Conversion Sesquiterpenes Sesquiterpenes (from C. aeruginosa) Sesquiterpenes->Alpha5Reductase Inhibition BiologicalResponse Androgenic Biological Response (e.g., hair loss, prostate growth) AndrogenReceptor->BiologicalResponse Activation

Application Notes & Protocols for the Quantification of Aerugidiol in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aerugidiol is a bridge-head oxygenated guaiane sesquiterpene that has been isolated from the rhizomes of Curcuma aeruginosa. Sesquiterpenes from Curcuma species are known for their various biological activities, including anti-inflammatory and antibacterial properties. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Data Summary

The following table summarizes the quantitative data for this compound found in a study analyzing various Curcuma species. This data can be used as a reference for researchers working on the quantification of this compound.

Plant SpeciesAnalytical MethodThis compound Content (mg/g of dried plant material)Reference
Curcuma wenyujinHPLC0.045[1][2]

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method developed for the simultaneous determination of multiple sesquiterpenes in Curcuma species.[1][2]

1. Sample Preparation: Ultrasonic Extraction

  • Objective: To efficiently extract this compound and other sesquiterpenes from the plant matrix.

  • Materials:

    • Dried and powdered rhizomes of the plant sample (e.g., Curcuma aeruginosa).

    • Methanol (HPLC grade).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • 0.45 µm syringe filters.

  • Procedure:

    • Weigh 0.5 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

    • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile (A) and water (B).

    • Gradient Elution:

      • 0-20 min: Linear gradient from 45% A to 70% A.

      • 20-30 min: Isocratic at 70% A.

      • 30-35 min: Linear gradient from 70% A to 100% A.

      • 35-45 min: Isocratic at 100% A.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

3. Quantification

  • Prepare a stock solution of a certified this compound reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extract sample.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Identification and Estimation of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of volatile and semi-volatile compounds in Curcuma species.[3][4][5][6]

1. Sample Preparation: Hydrodistillation or Solvent Extraction

  • Objective: To isolate the volatile and semi-volatile fraction containing this compound.

  • Method A: Hydrodistillation (for essential oil)

    • Fresh or dried rhizomes are subjected to hydrodistillation using a Clevenger-type apparatus for a specified duration (e.g., 3-4 hours). The collected essential oil can be directly analyzed or diluted in a suitable solvent.

  • Method B: Solvent Extraction (for total extract)

    • Follow the ultrasonic extraction protocol described in Protocol 1. The resulting methanol extract can be concentrated and reconstituted in a solvent suitable for GC-MS analysis (e.g., hexane or ethyl acetate).

2. GC-MS Instrumentation and Conditions

  • Instrumentation: A standard GC-MS system.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C for 2 minutes.

      • Ramp 1: Increase to 145 °C at a rate of 5 °C/min, hold for 25 minutes.[3]

      • Ramp 2: Increase to 200 °C at a rate of 5 °C/min.[3]

      • Ramp 3: Increase to 250 °C at a rate of 20 °C/min, hold for 3 minutes.[3]

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Identification and Semi-Quantification

  • Identification: The identification of this compound is achieved by comparing the mass spectrum of the corresponding peak in the sample chromatogram with a reference mass spectrum from a library (e.g., NIST, Wiley) or an injected pure standard. The retention index should also be compared with literature values.

  • Semi-Quantification: The relative percentage of this compound in the extract can be estimated by the area normalization method, where the peak area of this compound is divided by the total area of all identified peaks. For a more accurate quantification, a calibration curve with a certified reference standard is required.

Mandatory Visualizations

Experimental_Workflow_HPLC cluster_extraction Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Data Analysis plant_material Dried & Powdered Plant Material (0.5g) add_methanol Add 10 mL Methanol plant_material->add_methanol ultrasonication Ultrasonication (30 min) add_methanol->ultrasonication centrifugation Centrifugation (4000 rpm, 10 min) ultrasonication->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration hplc_injection Inject 10 µL into HPLC System filtration->hplc_injection chromatography C18 Column Gradient Elution hplc_injection->chromatography detection UV Detection (210 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration quantification Quantification of This compound peak_integration->quantification calibration_curve Calibration Curve (Reference Standard) calibration_curve->quantification

Caption: HPLC workflow for this compound quantification.

Experimental_Workflow_GCMS cluster_extraction Sample Preparation cluster_analysis GC-MS Analysis cluster_identification Data Analysis plant_material Plant Material (Rhizomes) extraction_choice Extraction Method? plant_material->extraction_choice hydrodistillation Hydrodistillation extraction_choice->hydrodistillation Volatiles solvent_extraction Solvent Extraction extraction_choice->solvent_extraction Total Extract essential_oil Essential Oil hydrodistillation->essential_oil crude_extract Crude Extract solvent_extraction->crude_extract gcms_injection Inject 1 µL into GC-MS System essential_oil->gcms_injection crude_extract->gcms_injection separation DB-5MS Column Temperature Program gcms_injection->separation detection_ms Mass Spectrometry (EI, m/z 40-500) separation->detection_ms mass_spectrum Mass Spectrum Analysis detection_ms->mass_spectrum library_comparison Library Comparison (NIST, Wiley) mass_spectrum->library_comparison identification Identification of This compound library_comparison->identification

Caption: GC-MS workflow for this compound identification.

Sesquiterpene_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) (C10) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) (C15) GPP->FPP + IPP Sesquiterpene_Synthases Sesquiterpene Synthases FPP->Sesquiterpene_Synthases Guaiane_Skeleton Guaiane Skeleton Sesquiterpene_Synthases->Guaiane_Skeleton Oxygenation Oxygenation Reactions (e.g., P450s) Guaiane_Skeleton->Oxygenation This compound This compound Oxygenation->this compound

Caption: Generalised biosynthesis pathway of sesquiterpenes.

References

Application Notes and Protocols for Assessing the Bioactivity of Aerugidiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aerugidiol, a sesquiterpene isolated from the rhizomes of Curcuma aeruginosa, represents a class of natural products with significant potential for therapeutic applications.[1] Terpenoids, a large and diverse class of organic compounds produced by a variety of plants, often exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3] These application notes provide detailed protocols for cell-based assays to investigate the cytotoxic and anti-inflammatory properties of this compound, offering researchers a framework for screening and characterizing its bioactivity.

Cytotoxicity Assessment of this compound

A fundamental step in evaluating the bioactivity of a novel compound is to determine its effect on cell viability. Cytotoxicity assays are crucial for identifying potential anti-cancer properties and for determining the safe concentration range for other therapeutic applications.[4][5] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549, or MCF-7) in appropriate cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation:

The results of the MTT assay can be summarized in a table to facilitate the determination of the IC₅₀ value (the concentration of a drug that is required for 50% inhibition in vitro).

This compound Concentration (µM)Cell Viability (%) after 48h (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
191.5 ± 3.8
1065.3 ± 4.2
2548.9 ± 3.1
5022.7 ± 2.5
1008.1 ± 1.9

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare this compound Dilutions Treat_Cells Treat Cells with This compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate and Form Formazan Add_MTT->Incubate Dissolve Dissolve Formazan in DMSO Incubate->Dissolve Read_Absorbance Read Absorbance at 570 nm Dissolve->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Activity of this compound

Chronic inflammation is implicated in numerous diseases. Many natural products exhibit anti-inflammatory properties by modulating key signaling pathways.[7][8] A common in vitro model to screen for anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of Nitric Oxide (NO) Production

Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cell line) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay is used to measure nitrite (a stable product of NO), which reflects the amount of NO produced.

Experimental Protocol:

  • Cell Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with DMSO and LPS), a negative control (cells with medium only), and a positive control for inhibition (e.g., dexamethasone).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for another 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to quantify the nitrite concentration.

    • Calculate the percentage of NO inhibition.

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (No LPS)1.2 ± 0.3-
LPS (1 µg/mL)35.8 ± 2.10
LPS + this compound (1 µM)32.5 ± 1.99.2
LPS + this compound (5 µM)24.1 ± 1.532.7
LPS + this compound (10 µM)15.7 ± 1.256.1
LPS + this compound (25 µM)8.3 ± 0.976.8
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: LPS also induces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the NO inhibition assay (Section 2.1, steps 1 and 2).

  • ELISA:

    • Collect the cell culture supernatant after the 24-hour incubation.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

Data Presentation:

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (No LPS)50.2 ± 8.535.1 ± 6.2
LPS (1 µg/mL)1250.6 ± 98.7850.4 ± 75.3
LPS + this compound (10 µM)625.3 ± 55.4410.2 ± 40.1
LPS + this compound (25 µM)310.8 ± 30.1205.7 ± 22.8

Investigation of the Mechanism of Action: NF-κB and MAPK Signaling Pathways

To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7]

Experimental Protocol (Western Blot Analysis):

  • Cell Treatment and Lysis:

    • Seed RAW 264.7 cells and treat with this compound and LPS as described previously.

    • After a shorter incubation period (e.g., 30-60 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation), wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control like β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_transcription Transcription Factors cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines iNOS iNOS AP1->iNOS NFkB_nuc->Cytokines NFkB_nuc->iNOS NO NO iNOS->NO This compound This compound This compound->p38 inhibits? This compound->ERK inhibits? This compound->JNK inhibits? This compound->IKK inhibits?

Caption: Potential mechanism of this compound's anti-inflammatory action via inhibition of MAPK and NF-κB pathways.

References

Aerugidiol: A Promising Scaffold for Semi-Synthetic Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aerugidiol, a bridge-head oxygenated guaiane sesquiterpene isolated from the rhizomes of Curcuma aeruginosa, presents a compelling starting point for the development of novel therapeutic agents.[1][2] Its unique three-dimensional structure and oxygenation pattern offer a versatile scaffold for semi-synthetic modification, enabling the exploration of a wide range of biological activities. While direct and extensive biological evaluations of this compound are limited, the known pharmacological properties of other guaiane sesquiterpenes and compounds from Curcuma species, including anticancer, anti-inflammatory, and antimicrobial effects, suggest its significant potential.[3][4][5][6][7]

These application notes provide a comprehensive overview of this compound as a scaffold for semi-synthetic derivatives. We present potential biological activities based on related compounds, detailed protocols for the synthesis of derivatives, and standardized assays for their biological evaluation.

Chemical and Physical Properties of this compound

A clear understanding of this compound's properties is crucial for designing and executing semi-synthetic modifications and biological assays.

PropertyValueReference
Molecular Formula C₁₅H₂₂O₃[2][3]
Molecular Weight 250.33 g/mol [2][3]
IUPAC Name (3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one[3]
CAS Number 116425-35-5[2]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[2]

Potential Biological Activities and Applications

Based on the activities of structurally related guaiane sesquiterpenes and other compounds isolated from Curcuma species, this compound derivatives are hypothesized to be promising candidates for the following therapeutic areas:

  • Anticancer Agents: Sesquiterpenes from Curcuma have demonstrated cytotoxic effects against various cancer cell lines.[7] The complex structure of this compound could serve as a basis for developing compounds that interfere with cancer cell signaling pathways.

  • Anti-inflammatory Drugs: Several guaiane sesquiterpenes isolated from Curcuma phaeocaulis have shown potent inhibition of nitric oxide (NO) production, a key mediator in inflammation, with IC₅₀ values in the low micromolar range.[3] this compound's core structure is well-suited for the design of novel anti-inflammatory agents.

  • Antimicrobial Therapeutics: Extracts from Curcuma aeruginosa have exhibited antimicrobial properties.[6] Semi-synthetic modification of this compound could lead to the development of new antibiotics or antifungal agents.

Experimental Protocols

Protocol 1: General Procedure for Acetylation of this compound

This protocol describes a general method for the acetylation of the hydroxyl groups in this compound, a common first step in creating semi-synthetic derivatives to explore structure-activity relationships.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (2-3 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5-2 equivalents per hydroxyl group) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the acetylated this compound derivative(s).

  • Characterize the purified product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Workflow for Acetylation of this compound

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve this compound in DCM B Add Pyridine A->B C Cool to 0°C B->C D Add Acetic Anhydride C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Quench with NaHCO3 F->G Reaction Complete H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Spectroscopic Analysis J->K

Caption: Workflow for the acetylation of this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of this compound derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Normal human cell line (e.g., MRC-5) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Serial Dilutions of Compounds B->C D Treat Cells with Compounds C->D E Incubate for 48-72h D->E F Add MTT Solution E->F G Incubate for 4h F->G H Dissolve Formazan Crystals in DMSO G->H I Measure Absorbance at 570 nm H->I J Calculate IC50 Values I->J

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol details the evaluation of the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Griess reagent Part B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition and the IC₅₀ value.

  • Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Signaling Pathway for LPS-induced NO Production

LPS_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene activates transcription of iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide iNOS_protein->NO produces Aerugidiol_Derivative This compound Derivative Aerugidiol_Derivative->IKK inhibits? Aerugidiol_Derivative->NFkB inhibits?

Caption: Potential inhibitory points of this compound derivatives in the LPS-induced NO signaling pathway.

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum adjusted to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Perform two-fold serial dilutions of the this compound derivatives in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound), a sterility control (no bacteria), and a positive control antibiotic.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

This compound holds significant promise as a versatile scaffold for the development of new semi-synthetic therapeutic agents. Its unique chemical structure provides ample opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. The protocols outlined in these application notes offer a starting point for researchers to explore the potential of this compound derivatives in the fields of oncology, inflammation, and infectious diseases. Further investigation into the specific biological targets and mechanisms of action of these novel compounds will be crucial for their advancement as clinical candidates.

References

In Vitro Models to Study the Mechanism of Action of Aerugidiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerugidiol, a natural product identified from Curcuma aeruginosa Roxb., has been highlighted in computational studies for its potential anti-inflammatory properties. These application notes provide a comprehensive guide for researchers to investigate the mechanism of action of this compound in vitro. The following protocols and models are designed to assess its anti-inflammatory and potential anticancer activities, elucidate the underlying signaling pathways, and quantify its biological effects.

Part 1: Anti-Inflammatory Activity of this compound

Application Note:

The anti-inflammatory potential of this compound can be effectively screened and characterized using in vitro models that mimic inflammatory responses. A key model is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). By measuring the inhibition of these mediators in the presence of this compound, its anti-inflammatory efficacy can be quantified.

Experimental Protocols:

1. Cell Culture and Maintenance:

  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: Cells should be sub-cultured every 2-3 days to maintain logarithmic growth.

2. Cytotoxicity Assessment of this compound (MTT Assay):

  • Objective: To determine the non-toxic concentration range of this compound for subsequent anti-inflammatory assays.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Nitric Oxide (NO) Production Assay (Griess Test):

  • Objective: To measure the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.

4. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA):

  • Objective: To quantify the inhibitory effect of this compound on the secretion of TNF-α and IL-6.

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and stimulation protocol as the NO production assay.

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation:

Table 1: Hypothetical Anti-inflammatory Activity of this compound

Concentration (µM)Cell Viability (%) (mean ± SD)NO Inhibition (%) (mean ± SD)TNF-α Inhibition (%) (mean ± SD)IL-6 Inhibition (%) (mean ± SD)
198 ± 3.515 ± 2.112 ± 1.810 ± 1.5
595 ± 4.235 ± 3.530 ± 2.928 ± 2.5
1092 ± 3.858 ± 4.152 ± 3.748 ± 3.3
2588 ± 5.175 ± 5.370 ± 4.965 ± 4.6
IC50 (µM) >1008.5 9.8 11.2

This table presents hypothetical data for illustrative purposes.

Signaling Pathway Investigation:

The anti-inflammatory effects of natural products are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Workflow for Signaling Pathway Analysis:

G cluster_0 Cell Treatment cluster_1 Protein Extraction & Analysis cluster_2 Target Proteins raw_cells RAW 264.7 Cells treatment Treat with this compound + LPS Stimulation raw_cells->treatment lysis Cell Lysis & Protein Extraction (Cytoplasmic & Nuclear) treatment->lysis western_blot Western Blot Analysis lysis->western_blot p_ikb p-IκBα western_blot->p_ikb Phosphorylation Status ikb IκBα western_blot->ikb Degradation p_p65 p-p65 (Nuclear) western_blot->p_p65 Nuclear Translocation p_p38 p-p38 MAPK western_blot->p_p38 Phosphorylation Status p_erk p-ERK1/2 western_blot->p_erk Phosphorylation Status p_jnk p-JNK western_blot->p_jnk Phosphorylation Status

Caption: Workflow for Investigating this compound's Effect on Inflammatory Signaling Pathways.

Hypothesized Anti-inflammatory Signaling Pathway of this compound:

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK tlr4->mapkkk ikk IKK tlr4->ikk This compound This compound mapkk MAPKK This compound->mapkk Inhibits This compound->ikk Inhibits mapkkk->mapkk mapk p38, ERK, JNK mapkk->mapk nucleus Nucleus mapk->nucleus ikb_nfkb IκB-NF-κB ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB (p65/p50) ikb_nfkb->nfkb IκB Degradation nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->gene_expression

Caption: Hypothesized Mechanism of this compound in a Macrophage.

Part 2: Anticancer Activity of this compound

Application Note:

Many natural products with anti-inflammatory properties also exhibit anticancer activities. The potential of this compound as an anticancer agent can be investigated by assessing its cytotoxicity against various cancer cell lines, and by exploring its effects on key cancer-related processes such as apoptosis (programmed cell death) and cell cycle progression.

Experimental Protocols:

1. Cell Culture and Maintenance:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]) and a non-cancerous cell line (e.g., MCF-10A [normal breast epithelial]) for selectivity assessment.

  • Culture Media: Appropriate media for each cell line (e.g., RPMI-1640, DMEM) supplemented with 10% FBS and antibiotics.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

2. Cytotoxicity Screening (MTT or SRB Assay):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

  • Procedure:

    • Seed cancer and normal cells in 96-well plates at their optimal densities and incubate for 24 hours.

    • Treat cells with a range of this compound concentrations for 48 or 72 hours.

    • Perform MTT or Sulforhodamine B (SRB) assay to determine cell viability.

    • Calculate IC50 values using non-linear regression analysis.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

  • Objective: To determine if this compound induces apoptosis in cancer cells.

  • Procedure:

    • Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Cell Cycle Analysis (Propidium Iodide Staining):

  • Objective: To investigate if this compound causes cell cycle arrest.

  • Procedure:

    • Treat cancer cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Table 2: Hypothetical Cytotoxicity of this compound against Various Cell Lines

Cell LineTypeIC50 (µM) (mean ± SD)
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer22.5 ± 2.5
HCT116Colon Cancer18.9 ± 2.1
HeLaCervical Cancer25.1 ± 3.0
MCF-10ANormal Breast Epithelial> 100

This table presents hypothetical data for illustrative purposes.

Table 3: Hypothetical Effect of this compound (at IC50) on Apoptosis and Cell Cycle in MCF-7 Cells

TreatmentEarly Apoptosis (%)Late Apoptosis (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control2.1 ± 0.53.5 ± 0.865.4 ± 4.220.1 ± 2.514.5 ± 1.9
This compound15.8 ± 2.125.3 ± 3.245.2 ± 3.815.7 ± 2.039.1 ± 3.5

This table presents hypothetical data for illustrative purposes, suggesting induction of apoptosis and G2/M phase arrest.

Signaling Pathway Investigation:

The anticancer effects of this compound could be mediated by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.

Experimental Workflow for Anticancer Signaling Analysis:

G cluster_0 Cell Treatment cluster_1 Protein Extraction & Analysis cluster_2 Target Proteins cancer_cells Cancer Cells (e.g., MCF-7) treatment Treat with this compound cancer_cells->treatment lysis Cell Lysis & Protein Extraction treatment->lysis western_blot Western Blot Analysis lysis->western_blot p_akt p-Akt western_blot->p_akt Phosphorylation Status p_mtor p-mTOR western_blot->p_mtor Phosphorylation Status bax Bax western_blot->bax Expression Level bcl2 Bcl-2 western_blot->bcl2 Expression Level caspase3 Cleaved Caspase-3 western_blot->caspase3 Cleavage parp Cleaved PARP western_blot->parp Cleavage G cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes akt Akt pi3k->akt mtor mTOR akt->mtor akt->bcl2 Inhibits Bax proliferation Cell Proliferation & Survival mtor->proliferation cyto_c Cytochrome c release bax->cyto_c caspases Caspase Cascade cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Purifying Aerugidiol: A Detailed Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of Aerugidiol, a bioactive sesquiterpene, using column chromatography. The protocols outlined below are designed to facilitate the isolation of this compound in a high-purity form suitable for further research and development.

Introduction to this compound and its Purification

This compound is a bridge-head oxygenated guaiane sesquiterpene isolated from the rhizomes of Curcuma aeruginosa.[1][2] Its chemical formula is C₁₅H₂₂O₃.[3] The presence of hydroxyl and carbonyl functional groups in its structure imparts a degree of polarity that is key to its separation by column chromatography.[3] Column chromatography is a widely used and effective technique for the purification of natural products like sesquiterpenes.[4] The principle of this technique relies on the differential partitioning of compounds between a stationary phase and a mobile phase. For the purification of moderately polar sesquiterpenes such as this compound, silica gel is the most common stationary phase, utilized with a gradient of non-polar and polar solvents as the mobile phase.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound using silica gel column chromatography.

Preparation of the Crude Extract

Prior to chromatographic separation, a crude extract containing this compound must be prepared from the plant material.

  • Extraction: The dried and powdered rhizomes of Curcuma aeruginosa are typically extracted with a solvent such as methanol or ethanol.

  • Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning. A common method involves dissolving the extract in a methanol-water mixture and then sequentially partitioning it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a moderately polar sesquiterpene, is expected to be enriched in the chloroform or ethyl acetate fraction.

Column Chromatography Protocol

This protocol is designed for the purification of this compound from the enriched chloroform or ethyl acetate fraction.

Materials:

  • Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh)

  • Mobile Phase Solvents:

    • n-Hexane (non-polar)

    • Ethyl acetate (EtOAc) (polar)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid reagent)

Procedure:

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) over the cotton plug.

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles. Gently tap the column to facilitate packing.

    • Add another layer of sand (approximately 1 cm) on top of the packed silica gel.

    • Wash the packed column with n-hexane until the silica gel is completely equilibrated.

  • Sample Loading:

    • Dissolve the crude extract (chloroform or ethyl acetate fraction) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for less soluble extracts, perform a dry loading method by adsorbing the extract onto a small amount of silica gel, drying it to a free-flowing powder, and then carefully adding it to the top of the column.

  • Elution:

    • Begin the elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. This is known as a gradient elution. A suggested gradient is provided in the table below.

    • Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:EtOAc, 7:3 v/v).

    • Visualize the spots under UV light (if applicable) or by staining with a visualizing agent and gentle heating.

    • Combine the fractions that show a single spot corresponding to the expected Rf value of this compound.

  • Purity Assessment and Characterization:

    • Assess the purity of the combined fractions using High-Performance Liquid Chromatography (HPLC).

    • Confirm the identity of the purified compound as this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the quantitative parameters for the column chromatography purification of this compound.

ParameterValue/Description
Stationary Phase Silica Gel (60-120 mesh or 70-230 mesh)
Column Dimensions Dependent on the amount of crude extract (e.g., 2-5 cm diameter, 30-50 cm length)
Mobile Phase n-Hexane and Ethyl Acetate (EtOAc)
Elution Method Gradient Elution
Suggested Gradient 100% n-Hexane -> 9:1 n-Hexane:EtOAc -> 8:2 n-Hexane:EtOAc -> 7:3 n-Hexane:EtOAc -> 1:1 n-Hexane:EtOAc -> 100% EtOAc
Fraction Volume 10 - 20 mL
Monitoring Technique Thin Layer Chromatography (TLC)
TLC Mobile Phase n-Hexane:EtOAc (e.g., 7:3 v/v)
Detection Anisaldehyde-sulfuric acid reagent with heating

Visualizations

Experimental Workflow for this compound Purification

Aerugidiol_Purification_Workflow cluster_extraction Extraction and Fractionation cluster_chromatography Column Chromatography cluster_analysis Analysis and Characterization plant_material Curcuma aeruginosa Rhizomes extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, EtOAc) extraction->partitioning crude_fraction This compound-Enriched Fraction (Chloroform/EtOAc) partitioning->crude_fraction sample_loading Sample Loading crude_fraction->sample_loading column_prep Silica Gel Column Preparation column_prep->sample_loading elution Gradient Elution (n-Hexane:EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling purity_check Purity Assessment (HPLC) pooling->purity_check structure_elucidation Structure Confirmation (NMR, MS) purity_check->structure_elucidation pure_this compound Pure this compound structure_elucidation->pure_this compound

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic start Start: Crude Plant Extract step1 Initial Extraction start->step1 end End: Purified this compound step2 Solvent Partitioning step1->step2 step3 Column Chromatography step2->step3 step4 Fraction Analysis (TLC) step3->step4 step4->step3 Optimize Gradient step5 Purity Verification (HPLC) step4->step5 step6 Structural Identification (NMR, MS) step5->step6 step6->end

Caption: Logical flow of the this compound purification process.

References

Application Notes and Protocols: Designing Experiments to Test the Anti-inflammatory Properties of Aerugidiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the anti-inflammatory potential of Aerugidiol, a novel compound. Detailed protocols for a series of in vitro and in vivo experiments are outlined to assess its efficacy and elucidate its mechanism of action. This guide includes methodologies for cell culture-based assays, animal models of inflammation, and key biochemical and molecular analyses. Furthermore, hypothetical data is presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to this compound and Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process.[2][3][4][5][6][7] this compound has been identified as a compound with potential anti-inflammatory effects, possibly through the modulation of these pathways and regulation of the cellular redox status. These application notes will guide researchers in systematically evaluating these properties.

Experimental Design and Workflow

A tiered approach is recommended to comprehensively evaluate the anti-inflammatory properties of this compound. The workflow begins with in vitro assays to establish baseline efficacy and cytotoxicity, followed by more complex cellular models to investigate mechanistic pathways. Finally, in vivo studies are proposed to validate the findings in a physiological context.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation Cell Viability Assay Cell Viability Assay LPS-Stimulated Macrophages LPS-Stimulated Macrophages Cell Viability Assay->LPS-Stimulated Macrophages Determine non-toxic concentrations Cytokine Quantification (ELISA) Cytokine Quantification (ELISA) LPS-Stimulated Macrophages->Cytokine Quantification (ELISA) Measure inflammatory markers Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) LPS-Stimulated Macrophages->Gene Expression Analysis (qPCR) Protein Expression Analysis (Western Blot) Protein Expression Analysis (Western Blot) Gene Expression Analysis (qPCR)->Protein Expression Analysis (Western Blot) Investigate signaling pathways Animal Model of Inflammation Animal Model of Inflammation Assessment of Inflammatory Markers Assessment of Inflammatory Markers Animal Model of Inflammation->Assessment of Inflammatory Markers

Caption: Experimental workflow for evaluating this compound.

In Vitro Anti-inflammatory Assays

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a suitable model for these experiments.

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for qPCR/Western Blot) and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for cytokine production). Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

Cell Viability Assay (MTT Assay)

Protocol:

  • Following treatment with this compound for 24 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

Concentration (µM)Cell Viability (%)
Vehicle Control100 ± 4.5
198.7 ± 3.9
599.1 ± 4.2
1097.5 ± 3.1
2596.8 ± 4.8
5095.2 ± 5.1
Quantification of Pro-inflammatory Cytokines by ELISA

Protocol:

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.[8][9][10][11][12]

Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.3 ± 8.235.1 ± 6.7
LPS (1 µg/mL)1245.8 ± 98.5987.4 ± 76.3
LPS + this compound (5 µM)876.5 ± 65.4654.3 ± 54.1
LPS + this compound (10 µM)543.2 ± 43.1432.1 ± 32.9
LPS + this compound (25 µM)287.9 ± 25.6210.9 ± 19.8

Elucidation of Mechanism of Action

Gene Expression Analysis by qPCR

Protocol:

  • After 6 hours of LPS stimulation, lyse the cells and extract total RNA using a suitable kit.[13][14][15]

  • Synthesize cDNA from the RNA templates.

  • Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of Tnf-α, Il-6, Nos2 (iNOS), and Ptgs2 (COX-2), using Gapdh as a housekeeping gene for normalization.[16][17]

Table 3: Effect of this compound on Pro-inflammatory Gene Expression

TreatmentTnf-α (Fold Change)Il-6 (Fold Change)Nos2 (Fold Change)Ptgs2 (Fold Change)
Control1.0 ± 0.11.0 ± 0.21.0 ± 0.11.0 ± 0.3
LPS (1 µg/mL)15.6 ± 1.825.4 ± 2.330.1 ± 2.918.7 ± 2.1
LPS + this compound (10 µM)7.8 ± 0.912.1 ± 1.514.5 ± 1.79.2 ± 1.1
LPS + this compound (25 µM)3.2 ± 0.45.3 ± 0.76.8 ± 0.94.1 ± 0.5
Western Blot Analysis of Signaling Pathways

Protocol:

  • After 30 minutes (for MAPK) or 1 hour (for NF-κB) of LPS stimulation, lyse the cells and determine protein concentrations.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[18][19][20][21]

  • Probe the membranes with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK1/2, JNK, and p38 MAPK.

  • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

G cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 LPS->TLR4 IKK IKK TLR4->IKK MEKK1 MEKK1 TLR4->MEKK1 TAK1 TAK1 TLR4->TAK1 Raf Raf TLR4->Raf p-IκBα p-IκBα IKK->p-IκBα IκBα degradation IκBα degradation p-IκBα->IκBα degradation p65/p50 translocation p65/p50 translocation IκBα degradation->p65/p50 translocation Gene Transcription Gene Transcription p65/p50 translocation->Gene Transcription Inflammatory Genes This compound This compound This compound->IKK Inhibition This compound->TAK1 Inhibition MKK47 MKK47 MEKK1->MKK47 JNK JNK MKK47->JNK AP1 AP1 JNK->AP1 MKK36 MKK36 TAK1->MKK36 p38 p38 MKK36->p38 p38->AP1 MEK12 MEK12 Raf->MEK12 ERK12 ERK12 MEK12->ERK12 ERK12->AP1 AP1->Gene Transcription

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

Table 4: Densitometric Analysis of Key Signaling Proteins

Treatmentp-p65/p65 Ratiop-ERK/ERK Ratiop-p38/p38 Ratio
Control1.0 ± 0.21.0 ± 0.11.0 ± 0.3
LPS (1 µg/mL)8.7 ± 0.96.5 ± 0.77.9 ± 0.8
LPS + this compound (10 µM)4.1 ± 0.53.2 ± 0.43.8 ± 0.5
LPS + this compound (25 µM)1.9 ± 0.31.5 ± 0.21.7 ± 0.3

In Vivo Validation

Carrageenan-Induced Paw Edema Model

This is a widely used model for acute inflammation.[22][23]

Protocol:

  • Use male Wistar rats (180-200g).

  • Administer this compound (e.g., 10 and 25 mg/kg, i.p.) or vehicle 1 hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

G Animal Grouping Animal Grouping This compound Administration This compound Administration Animal Grouping->this compound Administration Carrageenan Injection Carrageenan Injection This compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Hourly Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Table 5: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentPaw Volume Increase (mL) at 3hInhibition (%)
Vehicle0.85 ± 0.07-
This compound (10 mg/kg)0.51 ± 0.0540.0
This compound (25 mg/kg)0.32 ± 0.0462.4
Indomethacin (10 mg/kg)0.28 ± 0.0367.1

Conclusion

The described protocols provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By following these application notes, researchers can obtain comprehensive data on the compound's efficacy, mechanism of action, and in vivo activity, which is crucial for its further development as a potential therapeutic agent.

References

Application of Aerugidiol in Cytotoxicity Studies Against Cancer Cell Lines: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams specifically for Aerugidiol, cannot be provided at this time due to the absence of available scientific literature.

The conducted searches did, however, retrieve information on the cytotoxic effects of various other natural and synthetic compounds against a range of cancer cell lines. These compounds include other marine-derived substances, flavonoids, and bacterial peptides.

Should you be interested in the application notes and protocols for a different compound for which research is available, please provide the name of the alternative substance. The following sections would typically be included in such a report:

[Alternative Compound Name] - Application Notes and Protocols

1. Introduction

This section would provide a general background on the alternative compound, its origin (natural or synthetic), and its known or hypothesized mechanism of action as an anti-cancer agent.

2. Quantitative Cytotoxicity Data

A summary of the cytotoxic activity of the compound against various cancer cell lines would be presented in a tabular format. This would typically include IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) to allow for easy comparison of its potency across different cell types.

Table 1: Cytotoxicity of [Alternative Compound Name] against various cancer cell lines.

Cancer Cell Line Cell Type IC50 (µM) Reference
Data would be populated here

| | | | |

3. Experimental Protocols

Detailed methodologies for key experiments would be provided to allow for replication and further investigation.

3.1. Cell Culture and Maintenance

  • Cell Lines: A list of the cancer cell lines used in the cited studies.

  • Media and Reagents: The specific culture media, supplements (e.g., fetal bovine serum, antibiotics), and reagents required.

  • Culture Conditions: Standard incubation conditions (temperature, CO2 concentration, humidity).

3.2. Preparation of [Alternative Compound Name]

  • Stock Solution: Instructions on how to dissolve the compound (e.g., in DMSO) to create a high-concentration stock solution.

  • Working Solutions: Method for diluting the stock solution to the final concentrations used for treating the cells.

3.3. Cytotoxicity Assay (e.g., MTT or SRB Assay) A step-by-step protocol for a common colorimetric assay to assess cell viability.

  • Cell Seeding: Plating the cells at a specific density in 96-well plates.

  • Compound Treatment: Addition of various concentrations of the compound to the wells.

  • Incubation: The required incubation period for the compound to exert its effect.

  • Assay Procedure: Detailed steps for adding the assay reagent (e.g., MTT) and the solubilizing agent.

  • Data Acquisition: Measuring the absorbance using a microplate reader.

  • Data Analysis: How to calculate cell viability and determine the IC50 value.

4. Signaling Pathway Analysis

This section would describe any known signaling pathways that are modulated by the alternative compound, leading to cancer cell death.

5. Visualizations

Diagrams illustrating the experimental workflow and any relevant signaling pathways would be provided using the DOT language for Graphviz.

Example Experimental Workflow Diagram:

G General Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cancer Cell Culture C Seed Cells in 96-well Plate A->C B Prepare Compound Stock & Working Solutions D Treat Cells with Compound B->D C->D E Incubate for Specified Time D->E F Add Cytotoxicity Assay Reagent (e.g., MTT) E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: A generalized workflow for assessing the cytotoxicity of a compound against cancer cell lines.

We recommend verifying the name of the compound of interest. Should you wish to proceed with an analysis of a different, well-documented compound, please provide its name.

Troubleshooting & Optimization

Improving the yield of Aerugidiol extraction from natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Aerugidiol from natural sources.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Issue IDProblemPotential CausesSuggested Solutions
AE-T01 Low this compound Yield - Inappropriate solvent selection- Suboptimal extraction temperature or time- Inefficient cell lysis of the source material- Degradation of this compound during extraction- Solvent Selection: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane). Refer to Table 1 for a comparison of solvent efficiencies.- Parameter Optimization: Systematically vary the extraction temperature (e.g., 25°C, 40°C, 60°C) and duration (e.g., 1h, 3h, 6h) to identify optimal conditions.- Cell Lysis: Employ mechanical disruption (e.g., grinding, sonication) or enzymatic digestion prior to solvent extraction to improve cell wall breakdown.- Degradation Prevention: Use amber glassware to protect from light-induced degradation and consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
AE-T02 Emulsion Formation During Liquid-Liquid Extraction (LLE) - Presence of surfactant-like compounds in the extract[1].- High concentration of lipids or proteins.- Excessive agitation or mixing speed[2].- Gentle Mixing: Gently swirl or invert the separatory funnel instead of vigorous shaking[1].- Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and promote phase separation[1].- Solvent Modification: Add a small amount of a different organic solvent to alter the polarity and break the emulsion[1].- Centrifugation: Centrifuge the emulsion at a low speed to facilitate the separation of layers.
AE-T03 Difficulty in Phase Separation - Similar densities of the aqueous and organic phases.- Formation of a fine precipitate at the interface.- Temperature Adjustment: Altering the temperature can change the densities of the solvents, aiding separation[2].- Filtration: If a solid precipitate is present, filter the entire mixture before attempting phase separation.- Solvent Addition: Add more of either the aqueous or organic solvent to increase the volume of that phase and make the interface more distinct.
AE-T04 Co-extraction of Impurities - Low selectivity of the extraction solvent.- Extraction of compounds with similar polarity to this compound.- Solvent System Optimization: Use a combination of solvents or a gradient elution approach in chromatographic steps to improve selectivity.- Solid-Phase Extraction (SPE): Employ SPE cartridges with a stationary phase that has a high affinity for this compound and a low affinity for the impurities.- pH Adjustment: Modify the pH of the extraction mixture to ionize acidic or basic impurities, altering their solubility and partitioning behavior.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: The choice of solvent significantly impacts the extraction yield. Based on comparative studies, a mixture of ethanol and water (80:20 v/v) has shown high efficiency in solubilizing this compound while minimizing the co-extraction of highly nonpolar compounds.

Table 1: Comparison of this compound Yield with Different Solvents

Solvent SystemThis compound Yield (mg/g of dry source material)Purity (%)
100% Hexane0.5 ± 0.145 ± 5
100% Ethyl Acetate2.1 ± 0.365 ± 7
100% Methanol3.5 ± 0.478 ± 4
80% Ethanol4.2 ± 0.585 ± 5
Water1.2 ± 0.230 ± 6

Q2: What are the recommended advanced extraction techniques for improving this compound yield?

A2: Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly enhance the yield and reduce extraction time compared to conventional methods.[3][4][5]

Table 2: Comparison of Extraction Techniques for this compound

Extraction TechniqueTime (min)Temperature (°C)This compound Yield (mg/g)
Maceration1440252.8 ± 0.4
Soxhlet Extraction360783.9 ± 0.3
Ultrasound-Assisted Extraction (UAE)30454.5 ± 0.2
Microwave-Assisted Extraction (MAE)5604.8 ± 0.3

Q3: How can I prevent the degradation of this compound during the extraction process?

A3: this compound is sensitive to heat and light. To minimize degradation, conduct extractions at controlled, lower temperatures and use amber-colored glassware or wrap your equipment in aluminum foil to protect it from light. Processing extracts quickly and storing them at low temperatures (-20°C) is also recommended.

Q4: What is a standard protocol for a lab-scale extraction of this compound?

A4: A detailed experimental protocol for Ultrasound-Assisted Extraction (UAE) is provided in the "Experimental Protocols" section below. This method offers a good balance of yield, speed, and simplicity.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

1. Sample Preparation:

  • Dry the natural source material at 40°C for 24 hours.

  • Grind the dried material into a fine powder (particle size < 0.5 mm).

2. Extraction:

  • Weigh 10 g of the powdered material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% ethanol as the extraction solvent.

  • Place the flask in an ultrasonic bath operating at 40 kHz.

  • Sonicate for 30 minutes at a controlled temperature of 45°C.

3. Filtration and Concentration:

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Wash the residue with an additional 20 mL of 80% ethanol to recover any remaining this compound.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C until the solvent is removed.

4. Purification:

  • Re-dissolve the crude extract in a minimal amount of methanol.

  • Purify the this compound using column chromatography with a silica gel stationary phase and a gradient elution system of hexane and ethyl acetate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification prep1 Drying of Source Material prep2 Grinding to Fine Powder prep1->prep2 ext1 Addition of 80% Ethanol prep2->ext1 ext2 Ultrasound-Assisted Extraction (30 min, 45°C) ext1->ext2 proc1 Filtration ext2->proc1 proc2 Solvent Evaporation proc1->proc2 pur1 Column Chromatography proc2->pur1 pur2 Pure this compound pur1->pur2

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

troubleshooting_logic start Low this compound Yield? cause1 Suboptimal Solvent? start->cause1 Yes cause2 Inefficient Extraction? start->cause2 Yes cause3 Degradation? start->cause3 Yes solution1 Test Solvent Polarity (See Table 1) cause1->solution1 solution2 Optimize Time/Temp Use UAE/MAE cause2->solution2 solution3 Use Light Protection Control Temperature cause3->solution3

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming solubility issues of Aerugidiol in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Aerugidiol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds, isolated from the rhizomes of Curcuma aeruginosa.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₃[2][3][4][5]
Molecular Weight 250.33 g/mol [1][2][3]
Appearance White to off-white solid[1]
IUPAC Name (3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[1]
Poorly soluble in aqueous solutions

Q2: Why is this compound poorly soluble in aqueous solutions?

This compound's poor aqueous solubility is attributed to its chemical structure. As a sesquiterpenoid, it is a relatively non-polar molecule with a significant hydrocarbon backbone.[3] This hydrophobic nature makes it difficult for it to favorably interact with polar water molecules, leading to low solubility. The principle of "like dissolves like" suggests that polar compounds tend to dissolve in polar solvents like water, while non-polar compounds dissolve in non-polar solvents.[6]

Q3: What are the common strategies to improve the solubility of poorly water-soluble compounds like this compound?

Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate.[7][8][9][10]

  • Chemical/Formulation Modifications:

    • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.[7][10]

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of non-polar compounds.[7]

    • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[9][10]

    • Inclusion Complexation: Cyclodextrins can form complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.

    • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a solid state can enhance its dissolution.[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: My this compound is not dissolving in my aqueous buffer.

  • Initial Check: Ensure your buffer is properly prepared and the pH is correct.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: First, dissolve the this compound in an organic solvent like DMSO. A stock solution of at least 10 mg/mL in DMSO should be achievable.[1]

    • Serial Dilution: Serially dilute the DMSO stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around, while vortexing, to minimize precipitation.

    • Co-solvent System: If direct dilution leads to precipitation, consider using a co-solvent system. Prepare your aqueous buffer with a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG). Then, add the this compound DMSO stock to this co-solvent buffer.

    • Sonication: Gentle sonication can help to break down small aggregates and facilitate dissolution.[11]

Issue 2: My this compound precipitates out of solution over time or upon temperature change.

  • Initial Check: Observe if precipitation correlates with changes in temperature (e.g., moving from room temperature to 4°C).

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: The concentration of the organic co-solvent may need to be optimized. Try slightly increasing the percentage of the co-solvent in your final solution. However, be mindful that high concentrations of organic solvents can affect biological assays.

    • Use of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) can help to stabilize the dissolved this compound and prevent precipitation.

    • Inclusion Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective at increasing and stabilizing the solubility of hydrophobic compounds. See the experimental protocol below.

Issue 3: I am observing unexpected effects in my biological assay, which I suspect are due to the solvent.

  • Initial Check: Run a vehicle control experiment with the same concentration of the solvent (e.g., DMSO) used in your experimental samples to determine if the solvent itself is causing any biological effects.

  • Troubleshooting Steps:

    • Minimize Final Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your assay. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.

    • Solvent Evaporation: For some applications, it may be possible to prepare a solid dispersion of this compound in a hydrophilic carrier. The solvent used for preparation can then be evaporated, leaving a solid that can be dissolved in an aqueous buffer.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent System

  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mg/mL or approximately 40 mM). Ensure it is fully dissolved by vortexing.

  • Working Solution Preparation:

    • Prepare your desired aqueous buffer (e.g., PBS, TRIS).

    • To the aqueous buffer, add the this compound stock solution dropwise while continuously vortexing or stirring.

    • The final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.

Protocol 2: Enhancing this compound Solubility with Cyclodextrins

  • Preparation of Cyclodextrin Solution:

    • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. A common starting concentration is 10% (w/v).

  • Complexation:

    • Add the this compound powder directly to the HP-β-CD solution.

    • Alternatively, for better efficiency, first, dissolve this compound in a minimal amount of a volatile organic solvent like ethanol. Then, add this solution to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal (if applicable) and Filtration:

    • If a volatile organic solvent was used, it can be removed by evaporation under a gentle stream of nitrogen or by using a rotary evaporator.

    • Filter the final solution through a 0.22 µm filter to remove any undissolved material.

Protocol 3: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)

  • Dissolution:

    • Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a suitable organic solvent in which both are soluble (e.g., methanol or ethanol).[7][12] A common drug-to-carrier ratio to start with is 1:5 (w/w).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure. This will result in a thin film of the solid dispersion on the wall of the flask.

  • Drying and Pulverization:

    • Further dry the solid film under vacuum to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Reconstitution:

    • The resulting powder can be stored and, when needed, dissolved in an aqueous buffer. The dissolution rate and apparent solubility of this compound should be significantly enhanced.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to working with this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound Powder stock Prepare Concentrated Stock in DMSO (e.g., 10 mg/mL) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Solution Prepared Successfully precipitate->success No cosolvent Use Co-solvent System (e.g., 1-5% Ethanol in Buffer) precipitate->cosolvent Yes cosolvent->dilute cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) cosolvent->cyclodextrin Still Precipitates cyclodextrin->success solid_dispersion Prepare Solid Dispersion cyclodextrin->solid_dispersion Still Issues solid_dispersion->success

Caption: A workflow for troubleshooting this compound solubility issues.

While the specific signaling pathways modulated by this compound are not yet well-defined, its nature as a sesquiterpenoid suggests potential interactions with inflammatory or cell signaling pathways. The following diagram illustrates a generalized workflow for assessing the impact of a compound like this compound on a hypothetical signaling pathway.

G cluster_1 Assessing Biological Activity on a Signaling Pathway This compound This compound in Solubilized Form treatment Treat Cells with this compound (and Vehicle Control) This compound->treatment cells Target Cells in Culture cells->treatment lysis Cell Lysis and Protein Extraction treatment->lysis functional_assay Functional Assay (e.g., Cytokine Release, Proliferation) treatment->functional_assay western_blot Western Blot for Phosphorylated Proteins lysis->western_blot gene_expression qPCR for Target Gene Expression lysis->gene_expression data_analysis Data Analysis and Interpretation western_blot->data_analysis gene_expression->data_analysis functional_assay->data_analysis

Caption: A general workflow for evaluating this compound's biological effects.

References

Addressing the stability and degradation of Aerugidiol under laboratory conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of Aerugidiol under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage of a stock solution, -80°C is recommended for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is critical to protect this compound from light.[1] The solid form of this compound can be stored at 4°C and should also be protected from light.

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is commonly used. However, it is important to consider the final concentration of the solvent in your experimental system to avoid any solvent-induced artifacts. As with many sesquiterpenoids, this compound has low solubility in water.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure—a sesquiterpenoid with hydroxyl and ketone functional groups—potential degradation pathways under laboratory conditions may include:

  • Oxidation: The tertiary alcohol and other parts of the molecule could be susceptible to oxidation, especially if exposed to air, light, or oxidizing agents.

  • Hydrolysis: Although less common for this structure compared to esters or amides, extreme pH conditions could potentially catalyze rearrangements or other degradative reactions.

  • Photodegradation: Exposure to UV light can induce photochemical reactions in organic molecules like this compound, leading to the formation of degradation products.

Q4: How can I assess the stability of my this compound sample?

A4: The stability of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method to monitor the purity of the compound and detect the appearance of degradation products over time.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and characterize any degradation products formed.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information and help identify changes in the molecule.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Ensure this compound is stored at the correct temperature and protected from light. 2. Prepare fresh stock solutions regularly. 3. Minimize the number of freeze-thaw cycles. 4. Perform a purity check of your sample using HPLC.
Precipitation of this compound in aqueous media Low aqueous solubility of sesquiterpenoids.1. Use a co-solvent like DMSO or ethanol, ensuring the final concentration is compatible with your experiment. 2. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility. 3. Prepare the final dilution in your aqueous medium just before use.
Inconsistent experimental results 1. Variability in this compound concentration due to degradation. 2. Interaction with other components in the experimental system.1. Quantify the concentration of this compound in your stock solution using a calibrated analytical method. 2. Run appropriate controls, including a vehicle control (solvent only) and a positive control if available. 3. Investigate potential interactions with other reagents or media components.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Use LC-MS to identify the mass of the unknown peaks and deduce their potential structures. 3. Adjust storage and experimental conditions to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[5]

1. Preparation of this compound Stock Solution:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by HPLC-UV and LC-MS to identify and quantify the remaining this compound and any degradation products.

Protocol 2: HPLC Method for Stability Assessment

This method can be used to assess the purity of this compound and monitor its stability over time.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A This compound Stock (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose to stress C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose to stress D Oxidation (3% H2O2, RT) A->D Expose to stress E Thermal (60°C, solid) A->E Expose to stress F Photolytic (UV light) A->F Expose to stress G Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC-UV Analysis G->H Purity & Quantification I LC-MS Analysis G->I Degradant Identification

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Transcription

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Troubleshooting the multi-step synthesis of Aerugidiol.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Aerugidiol

Welcome to the technical support center for the multi-step synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis protocol.

Hypothetical Synthesis Overview

The following is a plausible synthetic route to a hypothetical target molecule, "this compound," a bicyclic diol. This synthesis involves an intramolecular Diels-Alder reaction to construct the core, protection of a resulting diol, oxidation of a secondary alcohol, stereoselective reduction of the formed ketone, and a final deprotection step to yield the target molecule.

Troubleshooting Guides in Q&A Format

Step 1: Intramolecular Diels-Alder Cycloaddition

  • Question 1: Low or no yield of the bicyclic adduct from the intramolecular Diels-Alder reaction.

    • Answer: Low yields in intramolecular Diels-Alder reactions can stem from several factors.[1][2] Firstly, ensure the precursor triene is of high purity, as impurities can inhibit the reaction. Secondly, the reaction may require thermal promotion; incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C in toluene) and monitor for product formation by TLC or LC-MS.[2] If thermal conditions fail, consider Lewis acid catalysis (e.g., with Et₂AlCl or BF₃·OEt₂) at low temperatures, which can accelerate the reaction and improve stereoselectivity. Lastly, confirm that the tether connecting the diene and dienophile is of an appropriate length (typically 3-4 atoms) to allow for the necessary conformational alignment for cyclization.[2]

  • Question 2: Formation of multiple isomers in the Diels-Alder reaction.

    • Answer: The formation of multiple diastereomers (endo/exo) is a common challenge.[3] While the endo product is often kinetically favored in intermolecular reactions, this is not always the case for intramolecular versions.[3] The stereochemical outcome is highly dependent on the transition state geometry. To favor a single isomer, optimization of the reaction conditions is key. Lewis acid catalysis can often enhance the formation of one diastereomer. Running the reaction at a lower temperature for a longer duration may also improve selectivity. If inseparable isomers are formed, it may be necessary to proceed with the mixture and separate the desired diastereomer at a later stage.

Step 2: Diol Protection

  • Question 3: Incomplete protection of the diol with a silyl ether (e.g., TBS-Cl).

    • Answer: Incomplete protection is often due to stoichiometry, reaction time, or steric hindrance. Ensure at least 2.2 equivalents of the silylating agent (e.g., TBS-Cl) and a suitable base (e.g., imidazole or 2,6-lutidine) are used. The reaction may require extended periods (12-24 hours) to go to completion, especially with sterically hindered diols. If the reaction remains sluggish, consider using a more reactive silylating agent, such as the corresponding silyl triflate (e.g., TBS-OTf), which is significantly more electrophilic.[4]

  • Question 4: Selective protection of one hydroxyl group over the other.

    • Answer: If only one of the two hydroxyl groups is being protected, this is likely due to a significant difference in their steric environments. To protect both, more forcing conditions may be required (e.g., higher temperature, more reactive silylating agent). Conversely, if selective protection of the less hindered alcohol is desired, this can often be achieved by using a bulky silylating agent and carefully controlling the stoichiometry (using slightly more than one equivalent of the silylating agent).

Step 3: Oxidation of Secondary Alcohol

  • Question 5: The oxidation of the secondary alcohol to a ketone is slow or incomplete.

    • Answer: Incomplete oxidation can be due to an insufficiently reactive oxidizing agent or degradation of the reagent. For a robust oxidation, consider using Dess-Martin periodinane (DMP) or a Swern oxidation protocol.[5] These methods are generally high-yielding and proceed under mild conditions.[5] If using a chromium-based oxidant like PCC, ensure it is fresh and used in an anhydrous solvent, as water can interfere with the reaction.[6]

  • Question 6: Observation of byproducts or degradation of the starting material during oxidation.

    • Answer: Over-oxidation or side reactions can occur with harsh oxidizing agents.[7] Mild conditions like those of the Swern or DMP oxidation are often preferred to minimize byproduct formation.[5] Ensure the reaction is run at the recommended temperature (e.g., -78 °C for Swern oxidation) to maintain selectivity. If the starting material is acid-sensitive, avoid acidic chromium reagents and opt for neutral or slightly basic conditions.

Step 4: Stereoselective Reduction of the Ketone

  • Question 7: Low diastereoselectivity in the reduction of the ketone to the desired alcohol.

    • Answer: The stereochemical outcome of a ketone reduction is highly dependent on the reagent and the steric environment around the carbonyl group. For high stereoselectivity, consider using a sterically demanding reducing agent that will favor approach from the less hindered face. Reagents like L-Selectride® or K-Selectride® are bulkier than sodium borohydride and often provide higher selectivity.[8][9] Chelation-controlled reductions can also be employed if a nearby functional group can coordinate with the reducing agent.

  • Question 8: The reduction is sluggish or does not go to completion.

    • Answer: If a bulky reducing agent is used, the reaction may be slow due to steric hindrance. In such cases, allowing the reaction to proceed for a longer time or at a slightly elevated (but still controlled) temperature may be necessary. Ensure the reducing agent is freshly prepared or titrated to confirm its activity.

Step 5: Deprotection of Silyl Ethers

  • Question 9: Difficulty in removing the silyl protecting groups.

    • Answer: The stability of silyl ethers varies significantly.[10] While TBAF in THF is a common method for deprotection, sterically hindered silyl ethers like TBDPS may require more forcing conditions or prolonged reaction times.[11][12] If TBAF is ineffective, consider using HF-pyridine in THF or acetonitrile.[12] These conditions are more acidic and can cleave more robust silyl ethers.[12]

  • Question 10: The desired diol product is difficult to purify after deprotection.

    • Answer: this compound, being a diol, is likely a polar compound. Purification of polar compounds can be challenging.[13][14] Standard silica gel chromatography may lead to poor separation or streaking. Consider using a more polar stationary phase like diol-bonded silica or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[13][15] Reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can also be an effective method for purifying polar molecules.[13]

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the purpose of the intramolecular Diels-Alder reaction in this synthesis?

    • This reaction is a powerful method for constructing the bicyclic core of this compound in a single step, often with good control over the stereochemistry of the newly formed ring junctions.[1][16]

  • FAQ 2: Why is it necessary to protect the diol?

    • The hydroxyl groups of the diol are reactive and can interfere with subsequent reactions, such as the oxidation of the secondary alcohol.[17][18] Protecting them as silyl ethers temporarily masks their reactivity, allowing other transformations to be carried out selectively.[17][18]

  • FAQ 3: What are the advantages of using a mild oxidizing agent like Dess-Martin periodinane?

    • Mild oxidizing agents like DMP operate at room temperature, are often highly selective for the oxidation of primary and secondary alcohols, and avoid the use of toxic heavy metals like chromium.[5] They also minimize the risk of over-oxidation and other side reactions.[5]

  • FAQ 4: How can I confirm the stereochemistry of the final this compound product?

    • The relative stereochemistry can often be determined using advanced NMR techniques such as NOESY, which can show through-space correlations between protons. X-ray crystallography provides definitive proof of both relative and absolute stereochemistry if a suitable crystal can be obtained.

Quantitative Data Summary

StepReactionReagentsSolventTemp (°C)Time (h)Yield (%)
1Intramolecular Diels-AlderTolueneToluene1102475
2Diol ProtectionTBS-Cl, ImidazoleDMF251292
3OxidationDess-Martin PeriodinaneDCM25295
4Ketone ReductionL-Selectride®THF-78488 (9:1 dr)
5DeprotectionTBAFTHF25690

Experimental Protocols

Step 1: Intramolecular Diels-Alder Cycloaddition

A solution of the starting triene (1.0 eq) in anhydrous toluene (0.01 M) is heated to 110 °C in a sealed tube for 24 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the bicyclic adduct.

Step 3: Oxidation of Secondary Alcohol

To a solution of the protected diol-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) at room temperature is added Dess-Martin periodinane (1.5 eq). The reaction mixture is stirred for 2 hours, during which a white precipitate will form. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ketone is purified by flash column chromatography.

Step 5: Deprotection of Silyl Ethers

To a solution of the silyl-protected intermediate (1.0 eq) in tetrahydrofuran (THF) (0.1 M) at room temperature is added a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (2.5 eq). The reaction is stirred for 6 hours and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound is purified by reversed-phase flash chromatography to yield the final product.

Visualizations

Aerugidiol_Synthesis_Workflow Start Starting Triene Step1 Intramolecular Diels-Alder Start->Step1 Heat Intermediate1 Bicyclic Adduct (Diol) Step1->Intermediate1 Step2 Diol Protection (TBS-Cl) Intermediate1->Step2 Intermediate2 Protected Diol Step2->Intermediate2 Step3 Oxidation (DMP) Intermediate2->Step3 Intermediate3 Ketone Step3->Intermediate3 Step4 Stereoselective Reduction (L-Selectride) Intermediate3->Step4 Intermediate4 Protected this compound Step4->Intermediate4 Step5 Deprotection (TBAF) Intermediate4->Step5 End This compound Step5->End

Caption: Overall workflow for the multi-step synthesis of this compound.

Diels_Alder_Mechanism Reactant Diene --(tether)-- Dienophile Product [4+2] Cycloadduct Reactant->Product Heat or Lewis Acid

Caption: Conceptual overview of the key intramolecular Diels-Alder cycloaddition.

References

Optimizing dosage and treatment time for Aerugidiol in cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aerugidiol in cell culture experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound, a sesquiterpenoid isolated from Curcuma aeruginosa. While specific data on this compound is limited, the information provided is based on the known activities of similar sesquiterpenoid compounds.

1. What is the expected biological activity of this compound?

This compound is a sesquiterpenoid. Many compounds in this class have demonstrated anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2][3][4] The proposed mechanisms of action for similar compounds often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][2][5]

2. What is a recommended starting concentration range for this compound in cell culture?

For initial experiments, a broad concentration range is recommended to determine the optimal working concentration for your specific cell line. Based on studies with other sesquiterpenoids, a starting range of 1 µM to 100 µM is advisable.[6] A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50).

3. What is a typical treatment time for this compound?

Treatment times can vary significantly depending on the cell line and the experimental endpoint.[7] For initial cytotoxicity and IC50 determination, a 24 to 72-hour incubation period is common.[7] For signaling pathway analysis, shorter time points (e.g., 0.5, 1, 3, 6, 12, 24 hours) are often necessary to capture dynamic changes in protein expression or phosphorylation.

4. How should I prepare a stock solution of this compound?

It is recommended to dissolve this compound in a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution can then be diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

5. Which signaling pathways are likely affected by this compound?

Based on the activity of other sesquiterpenoids, this compound may modulate key signaling pathways involved in cell survival and apoptosis.[1][2][3][5] These can include:

  • Apoptosis Pathway: Regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[2]

  • NF-κB Pathway: Inhibition of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.[1]

  • MAPK Pathway: Modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[3]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

A. Troubleshooting: MTT Assay for IC50 Determination
Problem Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. Avoid seeding wells on the outer edges of the plate, as these are more prone to evaporation ("edge effect").[8]
Pipetting errors during reagent addition.Use calibrated pipettes and be consistent with pipetting technique. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.
Absorbance values are too low Insufficient cell number.Optimize the initial cell seeding density to ensure cells are in a logarithmic growth phase during the assay.
Treatment time is too short or concentration is too low.Increase the incubation time or the concentration range of this compound.
Incomplete solubilization of formazan crystals.Ensure complete dissolution of the formazan crystals by thorough mixing. Incubating the plate on a shaker for a few minutes can help.
Absorbance values are too high Excessive cell number.Reduce the initial seeding density.[9]
Contamination of the culture.Inspect the cultures for any signs of bacterial or fungal contamination. Discard contaminated cultures and reagents.
Unexpected increase in absorbance at high concentrations The compound may interfere with the MTT reagent.Run a control with the compound in cell-free media to check for direct reduction of MTT.[10] Consider using an alternative viability assay (e.g., CellTiter-Glo®, neutral red).
B. Troubleshooting: Western Blot for Signaling Pathway Analysis
Problem Possible Cause Suggested Solution
No or weak signal Insufficient protein loading.Increase the amount of protein loaded per well. Determine protein concentration accurately using a protein assay.[11]
Inefficient protein transfer.Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. For low molecular weight proteins, consider using a membrane with a smaller pore size.[12]
Primary antibody concentration is too low.Increase the concentration of the primary antibody or incubate for a longer period (e.g., overnight at 4°C).
Protein of interest is not expressed or is degraded.Use a positive control cell line or tissue known to express the target protein. Ensure that protease and phosphatase inhibitors are included in the lysis buffer.[13]
High background Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST).[14]
Primary or secondary antibody concentration is too high.Decrease the antibody concentration.
Inadequate washing.Increase the number and duration of washing steps between antibody incubations.[13]
Non-specific bands Antibody is not specific enough.Use a more specific antibody. Validate the antibody using positive and negative controls (e.g., knockout cell lines).[14]
Protein degradation.Add protease inhibitors to the lysis buffer and keep samples on ice.

III. Experimental Protocols

A. Protocol: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to use a two-fold serial dilution.

    • Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[15][16][17]

B. Protocol: Analysis of Signaling Pathways by Western Blot

This protocol provides a general workflow for analyzing changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound for the appropriate time points. Include an untreated or vehicle-treated control.

    • After treatment, wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a protein assay.

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection and Imaging:

    • Incubate the membrane with a chemiluminescent substrate (ECL).

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).

IV. Visualizations

Aerugidiol_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathway This compound->MAPK CellMembrane Cell Membrane Mitochondrion Mitochondrion ROS->Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Apoptosis MAPK->Proliferation

Caption: Hypothetical signaling pathways affected by this compound.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound (Dose-Response) incubate_24h->treat_cells incubate_treatment Incubate (e.g., 24-72h) treat_cells->incubate_treatment mtt_assay Perform MTT Assay incubate_treatment->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Logic problem Problem Encountered high_variability High Variability? problem->high_variability low_signal Low Signal? problem->low_signal high_background High Background? problem->high_background check_seeding Check Cell Seeding & Pipetting high_variability->check_seeding Yes optimize_density Optimize Cell Density & Incubation Time low_signal->optimize_density Yes check_reagents Check Reagent Concentrations low_signal->check_reagents Yes high_background->check_reagents Yes optimize_blocking Optimize Blocking & Washing Steps high_background->optimize_blocking Yes

References

How to minimize impurities in Aerugidiol purification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Aerugidiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a bridge-head oxygenated guaiane sesquiterpene.[1][2] It is a natural product that has been isolated from the rhizomes of Curcuma aeruginosa.[1][2] Its chemical formula is C₁₅H₂₂O₃.[3][4]

Q2: What are the potential types of impurities encountered during this compound purification?

While specific impurities for this compound synthesis are not extensively documented, impurities in natural product isolation typically fall into these categories:

  • Related Sesquiterpenoids: Other structurally similar terpenoids from Curcuma aeruginosa are the most likely impurities.

  • Pigments: Compounds like chlorophylls and carotenoids from the plant material.

  • Lipids and Waxes: Non-polar compounds co-extracted with this compound.

  • Degradation Products: this compound may degrade due to factors like pH, temperature, or light exposure during extraction and purification.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

To ensure the purity of the final product, a combination of analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the this compound sample and detecting non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of this compound and identifying structurally related impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound after initial extraction. Inefficient extraction from the plant material.Optimize the extraction solvent system. A mixture of polar and non-polar solvents (e.g., methanol/dichloromethane) can be effective for sesquiterpenoids. Increase the extraction time or use methods like sonication to improve efficiency.
Presence of green/yellow pigments in the purified fraction. Co-extraction of chlorophylls and other pigments.Perform a liquid-liquid partitioning step. For example, partition the crude extract between a non-polar solvent like hexane and a more polar solvent like methanol. The pigments will preferentially move to the hexane layer. Alternatively, use a preliminary column chromatography step with a less polar mobile phase.
Broad or tailing peaks in HPLC analysis. Poor separation on the HPLC column or interaction of the analyte with the stationary phase.Adjust the mobile phase composition. For reverse-phase HPLC, varying the percentage of acetonitrile or methanol in water can improve peak shape. Ensure the pH of the mobile phase is appropriate for the analyte. Consider using a different type of HPLC column (e.g., C18, Phenyl-Hexyl).
Co-elution of impurities with this compound. Impurities have similar polarity to this compound.Employ orthogonal purification techniques. If reverse-phase HPLC is not providing sufficient separation, consider normal-phase chromatography, size-exclusion chromatography, or counter-current chromatography.
Degradation of this compound during purification. Sensitivity to heat, light, or pH.Conduct all purification steps at low temperatures and protect the sample from light. Use buffered solutions to maintain a stable pH.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound
  • Extraction:

    • Air-dry and powder the rhizomes of Curcuma aeruginosa.

    • Macerate the powdered plant material in a 1:1 mixture of dichloromethane and methanol at room temperature for 48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in 90% aqueous methanol.

    • Perform a liquid-liquid extraction with an equal volume of hexane to remove non-polar impurities.

    • Separate the methanolic layer and concentrate it.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Load the concentrated methanolic extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

    • Start with 30% acetonitrile for 5 minutes.

    • Increase to 90% acetonitrile over 20 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow start Start: Dried Curcuma aeruginosa Rhizomes extraction Solvent Extraction (Dichloromethane/Methanol) start->extraction partitioning Liquid-Liquid Partitioning (Hexane/Methanol-Water) extraction->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma fraction_analysis TLC & HPLC Analysis of Fractions column_chroma->fraction_analysis pooling Pool this compound-rich Fractions fraction_analysis->pooling final_purification Preparative HPLC pooling->final_purification purity_check Purity Assessment (HPLC, LC-MS, NMR) final_purification->purity_check end Pure this compound purity_check->end

Caption: this compound Purification Workflow.

troubleshooting_logic start Impure this compound Sample hplc_analysis Analyze by HPLC start->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity coelution Co-eluting Impurities peak_purity->coelution No broad_peak Broad or Tailing Peak peak_purity->broad_peak Poor Peak Shape pure Purity Acceptable peak_purity->pure Yes orthogonal Use Orthogonal Method (e.g., Normal Phase HPLC) coelution->orthogonal optimize_hplc Optimize HPLC Method (Mobile Phase, Column) broad_peak->optimize_hplc

Caption: Troubleshooting HPLC Purification.

References

Dealing with low bioactivity of Aerugidiol in preliminary screens.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with Aerugidiol in preliminary screening assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a sesquiterpenoid natural product isolated from the rhizomes of Curcuma aeruginosa.[1][2] Its molecular formula is C15H22O3 and it has a molecular weight of 250.33 g/mol .[2] Currently, there is limited publicly available data on the specific biological activities of this compound. As a natural product, it may exhibit a range of pharmacological effects that are yet to be fully characterized. The challenges in observing bioactivity in initial screens may not be indicative of a lack of therapeutic potential but could be related to experimental conditions.

Q2: My preliminary screen shows low or no bioactivity for this compound. What are the common initial troubleshooting steps?

Low bioactivity in preliminary screens can stem from several factors unrelated to the intrinsic activity of the compound. Before assuming this compound is inactive in your assay system, consider the following:

  • Compound Integrity and Purity: Verify the purity of your this compound sample. Impurities can interfere with the assay or the compound may have degraded.

  • Solubility Issues: this compound may not be sufficiently soluble in your assay medium, leading to a lower effective concentration.

  • Compound Stability: The compound may be unstable under your specific experimental conditions (e.g., temperature, pH, light exposure).

  • Assay-Specific Interference: this compound might interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).

  • Inappropriate Assay Target or Cell Line: The chosen biological target or cell line may not be responsive to this compound's mechanism of action.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Poor solubility is a frequent cause of low apparent bioactivity for natural products. If this compound precipitates out of your assay medium, its effective concentration at the target site will be significantly lower than intended.

Troubleshooting Workflow for Solubility Issues

A Start: Low Bioactivity Observed B Visually Inspect for Precipitation (Naked Eye, Microscopy) A->B C Precipitation Observed B->C Yes D No Precipitation Observed B->D No E Optimize Solubilization Strategy C->E F Consider Alternative Assay Formats D->F Solubility may still be an issue at a micro level G Re-run Assay E->G F->G H Issue Resolved G->H Bioactivity Improved I Issue Persists: Explore Other Troubleshooting Guides G->I Bioactivity Not Improved

Caption: Workflow for troubleshooting poor solubility of this compound.

Experimental Protocols:

  • Protocol 1: Preparation of this compound Stock Solution

    • This compound is reported to be soluble in DMSO (≥ 100 mg/mL).[1]

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Use freshly opened, anhydrous DMSO to avoid issues with water absorption affecting solubility.[1]

    • Warm the solution gently (e.g., 37°C) and vortex to ensure complete dissolution.

    • Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1] Aliquot to avoid repeated freeze-thaw cycles.

  • Protocol 2: Optimizing Assay Solvent Concentration

    • Determine the maximum tolerable concentration of the co-solvent (e.g., DMSO) in your assay that does not affect cell viability or assay performance. This is typically ≤ 0.5%.

    • Perform a dose-response curve of the solvent in your assay to establish a baseline for acceptable concentration.

    • When preparing working solutions, ensure the final concentration of the co-solvent is consistent across all wells, including vehicle controls.

Data Presentation: Solubility Enhancement Strategies

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Use of a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve this compound before dilution in aqueous assay buffer.Simple and widely used.High concentrations can be toxic to cells or interfere with the assay.
Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles to encapsulate the compound.Can significantly increase apparent solubility.May have their own biological effects or interfere with protein-ligand binding.
Cyclodextrins Encapsulation agents like β-cyclodextrin can form inclusion complexes with hydrophobic molecules.Generally low toxicity and can improve bioavailability.May not be suitable for all compound structures.
Serum Proteins Addition of serum (e.g., FBS) or purified proteins (e.g., BSA) to the assay medium.Mimics in vivo conditions and can aid solubility.Compound may bind to proteins, reducing the free concentration available to the target.
Issue 2: Compound Stability and Degradation

This compound may be unstable under your specific assay conditions, leading to a decrease in the concentration of the active compound over the course of the experiment.

Troubleshooting Workflow for Stability Issues

A Start: Low Bioactivity Observed B Assess Compound Stability under Assay Conditions A->B C Incubate this compound in Assay Medium over Time B->C D Analyze for Degradation (e.g., HPLC, LC-MS) C->D E Degradation Detected D->E Yes F No Significant Degradation D->F No G Modify Assay Protocol to Minimize Degradation E->G J Issue Persists: Explore Other Troubleshooting Guides F->J H Re-run Assay G->H I Issue Resolved H->I Bioactivity Improved H->J Bioactivity Not Improved

Caption: Workflow for investigating and mitigating this compound instability.

Experimental Protocols:

  • Protocol 3: Assessing Compound Stability with HPLC

    • Prepare a solution of this compound in your complete assay medium at the highest concentration to be tested.

    • Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution.

    • Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quantify the peak area corresponding to this compound at each time point to determine the rate of degradation.

Data Presentation: Factors Affecting Compound Stability

FactorPotential IssueMitigation Strategy
Temperature Higher temperatures can accelerate degradation.Reduce incubation time; consider running the assay at a lower temperature if feasible.
pH Extreme pH values can lead to hydrolysis or other chemical reactions.Ensure the assay buffer is stable and within a neutral pH range (6.8-7.4).
Light Some compounds are photosensitive and can degrade upon exposure to light.Protect the compound from light during storage and experimentation by using amber vials and covering plates with foil.
Oxidation The compound may be susceptible to oxidation.Consider adding antioxidants to the medium if compatible with the assay; work in a low-oxygen environment.
Enzymatic Degradation If using cell lysates or serum, enzymes may metabolize the compound.Use heat-inactivated serum; consider using a simpler buffer system or a cell-free assay.
Issue 3: Assay Interference

This compound may directly interfere with the assay readout technology, leading to false-negative (or false-positive) results.

Troubleshooting Workflow for Assay Interference

A Start: Low Bioactivity Observed B Run Assay Controls without Cells/Enzyme A->B C Add this compound to Control Wells B->C D Read Signal C->D E Signal Change Observed D->E Yes F No Signal Change D->F No G Identify Source of Interference E->G K Issue Persists: Explore Other Troubleshooting Guides F->K H Modify Assay or Use Orthogonal Assay G->H I Re-run Assay H->I J Issue Resolved I->J Bioactivity Confirmed I->K Bioactivity Not Confirmed

Caption: Workflow to detect and address assay interference by this compound.

Data Presentation: Common Types of Assay Interference

Interference TypeDescriptionHow to DetectMitigation Strategy
Autofluorescence Compound fluoresces at the same wavelength as the assay's reporter fluorophore.Measure fluorescence of the compound alone in assay buffer.Use a different fluorescent dye with a shifted spectrum; use a non-fluorescence-based readout (e.g., luminescence, absorbance).
Fluorescence Quenching Compound absorbs the light emitted by the reporter fluorophore.Mix the compound with a known fluorescent standard and measure the signal.Dilute the compound to a non-quenching concentration if possible; switch to a different assay format.
Light Scattering Compound precipitation can scatter light, affecting absorbance or fluorescence readings.Visually inspect for precipitation; measure absorbance at a non-absorbing wavelength (e.g., 600 nm).Improve solubility (see Issue 1); centrifuge plates before reading.
Reagent Reactivity Compound directly reacts with assay reagents (e.g., luciferase, ATP).Run the assay in a cell/enzyme-free system with all reagents present.Use an orthogonal assay with a different detection method; pre-incubate compound and remove before adding detection reagents.

By systematically addressing these common experimental hurdles, researchers can more accurately determine the true biological activity of this compound and advance their drug discovery efforts.

References

Technical Support Center: Enhancing the Bioavailability of Aerugidiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Aerugidiol.

Troubleshooting Guide

This section addresses specific issues that may arise when working with this compound, offering potential solutions and alternative approaches.

Issue 1: Poor Solubility of this compound in Aqueous Solutions

  • Question: I am having difficulty dissolving this compound for my in vivo experiments. It has a reported low water solubility of 0.022 mg/mL. What can I do?

  • Answer: The low aqueous solubility of this compound is a primary obstacle to achieving adequate bioavailability. Here are several strategies to address this:

    • Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. A common starting point for poorly soluble compounds is a ternary system.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their solubility in water.

    • Lipid-Based Formulations: Since this compound is a lipophilic compound, formulating it in a lipid-based vehicle can improve its dissolution and absorption.

Issue 2: Low and Variable Plasma Concentrations of this compound Post-Administration

  • Question: My in vivo experiments are showing inconsistent and low plasma concentrations of this compound after oral administration. How can I improve its absorption and achieve more reliable results?

  • Answer: Low and variable plasma levels are often a direct consequence of poor solubility and may also be related to metabolic instability.

    • Formulation Optimization: The choice of formulation is critical. As indicated by studies on other poorly soluble natural products, moving from a simple suspension to a more sophisticated delivery system like a self-microemulsifying drug delivery system (SMEDDS) can dramatically improve absorption.

    • Route of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection. However, for IV administration, ensuring complete solubilization of this compound is crucial to prevent precipitation in the bloodstream.

    • Metabolic Considerations: this compound is a meroterpenoid, and compounds of this class can be subject to first-pass metabolism in the liver. While specific metabolic pathways for this compound are not extensively documented in publicly available literature, this is a potential contributor to low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: Understanding the physicochemical properties of this compound is the first step in developing a successful in vivo experimental plan. Key reported values are summarized below.

PropertyValueImplication for Bioavailability
Molecular Weight 332.4 g/mol Relatively small, favors passive diffusion if soluble.
Water Solubility 0.022 mg/mLVery low, dissolution is a major rate-limiting step.
logP 3.3Indicates high lipophilicity, suggesting good membrane permeability but poor aqueous solubility.

Q2: Can you provide a starting point for developing a formulation to enhance this compound's solubility?

A2: Yes. A logical workflow for formulation development is essential. The following diagram outlines a decision-making process based on the properties of this compound.

Aerugidiol_Formulation_Workflow A Start: Enhance this compound Bioavailability B Primary Challenge: Low Aqueous Solubility (0.022 mg/mL) A->B C Select Formulation Strategy B->C D Option 1: Co-Solvent System C->D E Option 2: Cyclodextrin Complexation C->E F Option 3: Lipid-Based Formulation (SMEDDS) C->F G Evaluate Solubility & Stability D->G E->G F->G H Proceed to In Vivo Study G->H

Caption: A decision workflow for selecting an appropriate formulation strategy for this compound.

Q3: Is there a detailed protocol for preparing a cyclodextrin-based formulation of this compound?

A3: Yes. The following protocol provides a detailed methodology for preparing a formulation of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used excipient to improve the solubility of hydrophobic compounds.

Experimental Protocol: Preparation of an this compound-HP-β-CD Inclusion Complex

  • Objective: To prepare a 1 mg/mL solution of this compound in an aqueous vehicle for in vivo administration.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile, distilled water

    • Vortex mixer

    • Magnetic stirrer with heating plate

    • 0.22 µm syringe filter

  • Methodology:

    • Prepare a 20% (w/v) HP-β-CD Solution: Dissolve 20g of HP-β-CD in 80mL of sterile, distilled water to make a final volume of 100mL. Gently warm the solution to 30-40°C on a magnetic stirrer to aid dissolution. Allow the solution to cool to room temperature.

    • Add this compound: Weigh the required amount of this compound to achieve a final concentration of 1 mg/mL. Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.

    • Facilitate Complexation: Tightly seal the container and allow the mixture to stir at room temperature for 24-48 hours. This extended time allows for the formation of the inclusion complex.

    • Final Preparation: After the stirring period, visually inspect the solution for any undissolved particles. If the solution is clear, proceed to the next step. If not, the complexation may be incomplete, or the solubility limit may have been reached.

    • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter before in vivo administration.

The diagram below illustrates the principle of cyclodextrin encapsulation.

Cyclodextrin_Encapsulation A This compound (Hydrophobic) plus + B HP-β-Cyclodextrin (Hydrophilic exterior, hydrophobic interior) arrow -> C This compound D

Caption: Encapsulation of a hydrophobic this compound molecule within a cyclodextrin.

Technical Support Center: Refining Analytical Methods for Aerugidiol Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analytical detection of Aerugidiol. Our goal is to facilitate more accurate and reliable quantification of this secondary metabolite from Pseudomonas aeruginosa.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).

IssuePotential CauseRecommended Solution
Poor/No this compound Peak Sample Preparation: Inefficient extraction of this compound from the bacterial culture supernatant.1. Solvent Selection: Ensure the use of an appropriate organic solvent for liquid-liquid extraction. Ethyl acetate is commonly effective for extracting secondary metabolites from bacterial cultures. 2. pH Adjustment: Adjust the pH of the culture supernatant to the optimal level for this compound extraction. The optimal pH should be determined empirically but starting near neutral (pH 7) is a good practice. 3. Solid-Phase Extraction (SPE): For complex matrices, consider using a C18 SPE cartridge to clean up the sample and concentrate this compound before LC-MS/MS analysis.
LC-MS/MS Method: Suboptimal chromatographic or mass spectrometric conditions.1. Column Choice: Use a C18 reversed-phase column for good retention and separation of this compound. 2. Mobile Phase: Optimize the mobile phase gradient. A common starting point is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). 3. Ionization Mode: Ensure the mass spectrometer is operating in the correct ionization mode (positive or negative) for optimal this compound detection. This should be determined by infusing a standard. 4. MS/MS Transitions: Verify the precursor and product ion m/z values for this compound. These should be optimized using a pure standard.
Inconsistent Peak Areas/Intensities Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of this compound.1. Improve Sample Cleanup: Utilize a more rigorous sample preparation method, such as SPE, to remove interfering matrix components. 2. Dilution: Dilute the sample extract to reduce the concentration of interfering compounds. 3. Chromatographic Separation: Adjust the HPLC gradient to better separate this compound from interfering compounds. 4. Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with this compound to correct for matrix effects and variations in instrument response.
Instrument Variability: Fluctuations in the HPLC or mass spectrometer performance.1. System Suitability Test: Regularly perform a system suitability test using a standard solution of this compound to ensure the LC-MS/MS system is performing within acceptable limits. 2. Calibration: Perform regular calibration of the mass spectrometer.
Peak Tailing or Fronting Column Issues: The analytical column may be overloaded, contaminated, or degraded.1. Sample Concentration: Reduce the amount of sample injected onto the column. 2. Column Washing: Implement a robust column washing procedure between sample injections to remove strongly retained compounds. 3. Guard Column: Use a guard column to protect the analytical column from contaminants. 4. Column Replacement: If the problem persists, the analytical column may need to be replaced.
Mobile Phase pH: The pH of the mobile phase may not be optimal for the analyte's chemistry.Adjust the pH of the mobile phase. For acidic compounds, a lower pH can improve peak shape.
High Background Noise Contamination: Contamination in the solvent, sample, or LC-MS/MS system.1. Solvent Quality: Use high-purity, LC-MS grade solvents. 2. Blank Injections: Run blank injections (solvent only) to identify the source of contamination. 3. System Cleaning: Clean the injector, tubing, and ion source of the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for this compound analysis from bacterial cultures?

A1: A common and effective method is liquid-liquid extraction using a solvent like ethyl acetate. For complex samples or to achieve lower detection limits, solid-phase extraction (SPE) with a C18 cartridge is recommended for sample cleanup and concentration.

Q2: What are the typical HPLC-MS/MS parameters for this compound detection?

A2: While optimization is always recommended, a good starting point is a C18 reversed-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid. For the mass spectrometer, you will need to determine the optimal precursor and product ions for this compound through direct infusion of a standard and operate in Multiple Reaction Monitoring (MRM) mode for the best sensitivity and specificity.

Q3: How can I quantify this compound without a commercial standard?

A3: Absolute quantification requires a certified reference standard. However, for relative quantification (e.g., comparing production between different bacterial strains or culture conditions), you can use a well-characterized in-house standard or a related compound as a reference, provided you acknowledge the limitations. For more accurate relative quantification, stable isotope labeling by amino acids in cell culture (SILAC) can be employed.

Q4: What are the expected limit of detection (LOD) and limit of quantification (LOQ) for this compound?

A4: The LOD and LOQ are highly dependent on the sensitivity of your mass spectrometer and the efficiency of your sample preparation method. With a modern triple quadrupole mass spectrometer and an optimized LC-MS/MS method, LODs in the low ng/mL to pg/mL range are achievable.[1][2][3]

Q5: How stable is this compound in solution and during storage?

A5: The stability of secondary metabolites like this compound can be influenced by factors such as temperature, pH, and light exposure. It is recommended to store stock solutions and sample extracts at -20°C or -80°C in the dark. Perform stability studies by analyzing samples after several freeze-thaw cycles and after storage for different durations to assess degradation.

Experimental Protocols

This compound Extraction from Pseudomonas aeruginosa Culture
  • Culture Preparation: Grow P. aeruginosa in a suitable liquid medium (e.g., Luria-Bertani broth) to the desired growth phase.

  • Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.

  • Liquid-Liquid Extraction:

    • Transfer a known volume of the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

    • Collect the organic (upper) layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 50% acetonitrile/water with 0.1% formic acid) for LC-MS/MS analysis.

HPLC-MS/MS Analysis of this compound
  • HPLC System: A standard HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient: A typical gradient would be to start with a low percentage of Solvent B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.[4] An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 2-10 µL.

  • MS Parameters:

    • Ionization Mode: ESI Positive or Negative (to be optimized).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: To be determined by infusing a pure standard of this compound.

    • Collision Energy and other source parameters: Optimize for maximum signal intensity.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from this compound analysis. Actual values should be determined during method validation in your laboratory.

ParameterExpected RangeYour Validated Value
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Linear Range 1 - 1000 ng/mL
Recovery (%) 80 - 120%
Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis culture Bacterial Culture centrifuge Centrifugation culture->centrifuge supernatant Supernatant centrifuge->supernatant extraction Liquid-Liquid Extraction supernatant->extraction concentrate Evaporation & Reconstitution extraction->concentrate hplc HPLC Separation concentrate->hplc ms MS/MS Detection hplc->ms data Data Analysis ms->data troubleshooting_flow start Problem Encountered no_peak No/Poor Peak start->no_peak inconsistent Inconsistent Results start->inconsistent bad_shape Poor Peak Shape start->bad_shape check_sample Review Sample Preparation check_lc Check HPLC System check_sample->check_lc If sample prep is OK solution Problem Resolved check_sample->solution Issue Found & Corrected check_ms Check MS System check_lc->check_ms If HPLC is OK check_lc->solution Issue Found & Corrected check_ms->solution If MS is OK no_peak->check_sample inconsistent->check_sample bad_shape->check_lc pqs_signaling LasR_3OC12HSL LasR-3O-C12-HSL Complex PqsR PqsR (MvfR) LasR_3OC12HSL->PqsR + RhlR_C4HSL RhlR-C4-HSL Complex RhlR_C4HSL->PqsR - pqsABCDE pqsABCDE operon PqsR->pqsABCDE + Virulence Virulence Factors (e.g., pyocyanin, elastase) PqsR->Virulence regulates HHQ HHQ pqsABCDE->HHQ biosynthesis PqsH PqsH PQS PQS PqsH->PQS HHQ->PqsH HHQ->Virulence regulates PQS->PqsR activates

References

Technical Support Center: Strategies to Reduce Aerugidiol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific compound "Aerugidiol" is not available in the public domain. The following troubleshooting guide is based on general strategies for reducing the cytotoxicity of natural products and toxins from Pseudomonas aeruginosa, the bacterium from which the similarly named "Aeruginosin" is derived. Researchers should adapt these strategies based on the known chemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity of our this compound preparation in normal cell lines, compromising our therapeutic window. What are the initial troubleshooting steps?

A1: High cytotoxicity in normal cells is a frequent challenge. Consider the following initial steps:

  • Purity Assessment: Ensure the purity of your this compound sample. Contaminants from the extraction or synthesis process can lead to unexpected toxicity.

  • Comprehensive Dose-Response Analysis: Conduct a thorough dose-response study on both your target cancer cell lines and relevant normal cell lines to accurately determine the therapeutic window. The effective concentration for anti-cancer activity might be substantially lower than the concentration toxic to normal cells.

  • Solubility Optimization: Poor aqueous solubility of natural compounds can lead to aggregation and non-specific toxicity. Verify the solubility of this compound in your culture medium and consider using solubilizing agents if necessary.

Q2: How can we rationally modify the structure of this compound to decrease its cytotoxicity in normal cells?

A2: Rational drug design can leverage structure-activity relationships (SAR) to improve selectivity. While specific modifications for this compound are unknown, general principles for similar natural products include:

  • Modifications at Specific Functional Groups: Investigate the chemical structure of this compound to identify functional groups that can be modified. For instance, conjugating hydrophilic moieties like amino acids or polyethylene glycol (PEG) to carboxyl or hydroxyl groups can enhance solubility and alter pharmacokinetic profiles.

  • Pro-drug Approach: Design a derivative of this compound that is initially inactive and becomes activated by enzymes that are overexpressed in the tumor microenvironment.

Q3: What formulation strategies can be employed to minimize the systemic toxicity of this compound?

A3: Advanced formulation techniques can significantly reduce off-target cytotoxicity:

  • Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can provide controlled release, shield the compound from degradation, and potentially enable targeted delivery to tumor tissues.[1]

  • Targeted Delivery Systems: Conjugate this compound to ligands that bind to receptors overexpressed on cancer cells. This approach can increase the local concentration of the drug at the tumor site and reduce exposure to healthy tissues.

Q4: Are there any combination therapy approaches that could protect normal cells from this compound-induced cytotoxicity?

A4: Combination therapy is a promising strategy. Consider the following:

  • "Cyclotherapy": This approach involves using a second agent to arrest normal cells in a specific phase of the cell cycle, making them less susceptible to a cytotoxic agent that targets proliferating cells.[2] If this compound's toxicity is cell-cycle dependent, pre-treating normal cells with a cell cycle inhibitor could offer protection.[2]

  • Synergistic/Antagonistic Effects: Co-administration of another compound could potentially antagonize the toxic effects of this compound in normal cells while maintaining or enhancing its anti-cancer activity. For example, studies with other natural compounds have shown that combinations can sometimes reduce toxicity.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variance in cytotoxicity assays between experiments. - Inconsistent cell seeding density.- Variability in this compound stock solution.- Cell passage number affecting sensitivity.- Standardize cell seeding protocols.- Prepare fresh stock solutions of this compound for each experiment or validate storage conditions.- Use cells within a consistent and low passage number range.
Precipitation of this compound observed in cell culture media. - Poor aqueous solubility of the compound.- Determine the maximum soluble concentration of this compound in your media.- Use a solubilizing agent such as DMSO, ensuring the final concentration is non-toxic to cells.- Consider formulation strategies like nanoparticle encapsulation.
No clear therapeutic window between cancer and normal cells. - this compound may have a non-specific mechanism of action.- The chosen normal cell line may be unusually sensitive.- Investigate the mechanism of this compound-induced cell death (e.g., apoptosis, necrosis).- Test against a panel of different normal cell lines to identify a more resistant model.- Explore structural modifications or targeted delivery to improve selectivity.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[1]

Apoptosis Assessment by Flow Cytometry

This method uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

Methodology:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the media) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

General Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[4][5][6] Understanding which pathway this compound activates can inform strategies to selectively protect normal cells.

G extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 Activation extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial Stress) cytochrome_c Cytochrome c Release intrinsic->cytochrome_c caspase8->intrinsic via Bid cleavage caspase3 Executioner Caspases (Caspase-3, -6, -7) caspase8->caspase3 apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of the major apoptosis signaling pathways.

Experimental Workflow for Evaluating Cytotoxicity Reduction Strategies

This workflow outlines the steps to systematically assess strategies aimed at reducing the cytotoxicity of this compound in normal cells.

G start Start: High Cytotoxicity of this compound in Normal Cells strategy Implement Strategy: 1. Formulation (e.g., Nanoparticles) 2. Combination Therapy 3. Structural Modification start->strategy invitro In Vitro Testing: - Cytotoxicity Assays (MTT, etc.) - Apoptosis/Necrosis Assays strategy->invitro compare Compare Cytotoxicity: Normal vs. Cancer Cells invitro->compare evaluate Evaluate Therapeutic Window compare->evaluate success Success: Reduced Normal Cell Cytotoxicity & Maintained Anti-Cancer Activity evaluate->success Improved failure Failure: Re-evaluate Strategy evaluate->failure Not Improved

Caption: A logical workflow for testing strategies to reduce this compound's cytotoxicity.

References

Validation & Comparative

Comparative Efficacy of Sesquiterpenes in Oncology, Inflammation, and Microbiology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Aerugidiol: An extensive review of the scientific literature reveals a significant gap in the quantitative biological data for the guaiane sesquiterpene, this compound. Despite its isolation from Curcuma species such as Curcuma aeruginosa, and its characterization, there is a notable absence of published studies detailing its specific efficacy (e.g., IC50 or MIC values) in anticancer, anti-inflammatory, or antimicrobial assays. While some sources suggest potential antimicrobial properties, particularly in the inhibition of biofilms, these claims are not yet substantiated with quantitative data in peer-reviewed literature.

In light of this, the following guide provides a comparative analysis of three other well-characterized sesquiterpenes: β-caryophyllene , parthenolide , and zerumbone . These compounds have been extensively studied and offer a robust dataset for comparing efficacy across different biological activities, providing a valuable resource for researchers in drug discovery and development.

Overview of Selected Sesquiterpenes

β-caryophyllene: A bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves, rosemary, and cannabis. It is known for its anti-inflammatory and analgesic properties and is a selective agonist of the cannabinoid receptor 2 (CB2).

Parthenolide: A sesquiterpene lactone derived primarily from feverfew (Tanacetum parthenium). It has been investigated for its anti-inflammatory and anticancer activities, largely attributed to its ability to inhibit the NF-κB signaling pathway.

Zerumbone: A monocyclic sesquiterpene ketone isolated from the rhizomes of wild ginger (Zingiber zerumbet). It has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy of β-caryophyllene, parthenolide, and zerumbone in various in vitro assays.

Anticancer Activity
SesquiterpeneCancer Cell LineAssay TypeIC50 (µM)Reference
β-caryophyllene MCF-7 (Breast)MTT Assay26.3
A549 (Lung)MTT Assay35.8[1]
HCT116 (Colon)MTT Assay43.2[1]
Parthenolide MDA-MB-231 (Breast)MTT Assay5.2[2]
Jurkat (Leukemia)Trypan Blue Exclusion7.5[3]
PC-3 (Prostate)MTT Assay10.0[4]
Zerumbone HeLa (Cervical)MTT Assay8.7
HT-29 (Colon)MTT Assay12.5[5]
K562 (Leukemia)MTT Assay6.3[6]
Anti-inflammatory Activity
SesquiterpeneTarget/AssayCell TypeIC50 (µM)Reference
β-caryophyllene LPS-induced NO productionRAW 264.7 Macrophages12.5[7]
LPS-induced TNF-α productionHuman PBMCs8.9[8]
Parthenolide LPS-induced iNOS expressionRAW 264.7 Macrophages1.2[9]
Inhibition of NF-κB activationHeLa cells5.0[10]
Zerumbone LPS-induced COX-2 expressionRAW 264.7 Macrophages4.6[11]
LPS-induced PGE2 productionMurine Macrophages7.8[12]
Antimicrobial Activity
SesquiterpeneMicroorganismAssay TypeMIC (µg/mL)Reference
β-caryophyllene Staphylococcus aureusBroth Microdilution64[13]
Escherichia coliBroth Microdilution128[13]
Candida albicansBroth Microdilution32[14]
Parthenolide Bacillus subtilisBroth Microdilution16[15]
Staphylococcus aureusBroth Microdilution32[15]
Zerumbone Pseudomonas aeruginosaBroth Microdilution250[16]
Aspergillus nigerBroth Microdilution125[17]

Experimental Protocols

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The sesquiterpenes are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control is calculated.

Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW 264.7 macrophages are plated in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the sesquiterpenes for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • NO Concentration Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Serial Dilution: The sesquiterpenes are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by the selected sesquiterpenes and a general workflow for evaluating their biological activity.

experimental_workflow cluster_preparation Preparation cluster_assay Biological Assays cluster_analysis Data Analysis & Mechanism Compound Sesquiterpene Isolation/ Synthesis & Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO, Cytokine) Compound->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Cells Cell Line/Microbial Strain Culture Cells->Cytotoxicity Cells->AntiInflammatory Cells->Antimicrobial Data IC50 / MIC Determination Cytotoxicity->Data AntiInflammatory->Data Antimicrobial->Data Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Data->Mechanism

General workflow for evaluating sesquiterpene bioactivity.

signaling_pathways cluster_parthenolide Parthenolide Pathway cluster_bcaryophyllene β-caryophyllene Pathway cluster_zerumbone Zerumbone Pathway Parthenolide Parthenolide IKK IKK Parthenolide->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Initiates BCP β-caryophyllene CB2 CB2 Receptor BCP->CB2 Activates AC Adenylyl Cyclase CB2->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Zerumbone Zerumbone Keap1 Keap1 Zerumbone->Keap1 Inactivates Nrf2 Nrf2 ARE ARE Nrf2->ARE Binds to Keap1->Nrf2 Releases Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Simplified signaling pathways of selected sesquiterpenes.

References

Comparative Analysis of Aerugidiol and Its Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aerugidiol, a sesquiterpenoid isolated from the rhizomes of Curcuma aeruginosa, has emerged as a compound of interest for its potential biological activities.[1] Structure-activity relationship (SAR) studies are crucial in drug discovery and development for optimizing lead compounds to enhance efficacy and reduce toxicity. The core principle of SAR lies in modifying the chemical structure of a parent compound and observing the resulting changes in biological activity. This guide provides a comparative framework for evaluating the bioactivity of this compound and its synthetic analogs. Due to the limited publicly available data on the structure-activity relationships of this compound, this document presents a generalized template populated with hypothetical data to illustrate how such a guide would be structured.

Data Presentation: Comparative Biological Activity

The following table summarizes the hypothetical biological activities of this compound and a series of its analogs against a cancer cell line and a bacterial strain.

CompoundStructure ModificationIC₅₀ (μM) vs. HeLa CellsMIC (μg/mL) vs. S. aureus
This compound Parent Compound15.232
Analog A-1 Esterification of the tertiary hydroxyl group25.864
Analog A-2 Acetylation of the tertiary hydroxyl group10.528
Analog B-1 Oxidation of the secondary hydroxyl group to a ketone32.145
Analog B-2 Reduction of the ketone group18.938
Analog C-1 Introduction of a fluorine atom at C-18.716
Analog C-2 Introduction of a chlorine atom at C-112.322

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Cell Viability Assay (MTT Assay)

  • Cell Line: HeLa (human cervical cancer cell line).

  • Procedure:

    • HeLa cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

    • The cells were then treated with various concentrations of this compound and its analogs (0.1 to 100 μM) for 48 hours.

    • After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The formazan crystals were dissolved by adding 150 μL of DMSO to each well.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC₅₀ values were calculated using non-linear regression analysis.

2. Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strain: Staphylococcus aureus (ATCC 29213).

  • Procedure:

    • The MIC of each compound was determined by the broth microdilution method according to CLSI guidelines.

    • A serial two-fold dilution of each compound was prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

    • A bacterial suspension of S. aureus was added to each well to a final concentration of 5 x 10⁵ CFU/mL.

    • The plates were incubated at 37°C for 24 hours.

    • The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a structure-activity relationship study, from the initial synthesis of analogs to the final data analysis.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Determination cluster_optimization Lead Optimization Start This compound (Lead Compound) Synth Synthesize Analogs Start->Synth Purify Purification & Structural Confirmation (NMR, MS) Synth->Purify BioAssay In vitro Bioassays (e.g., MTT, MIC) Purify->BioAssay Data Collect & Analyze Activity Data BioAssay->Data SAR Establish Structure-Activity Relationships Data->SAR Design Design New Analogs SAR->Design Design->Synth

A generalized workflow for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway

The diagram below depicts a hypothetical signaling pathway that could be inhibited by this compound and its analogs, leading to apoptosis in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor TF_Active Transcription Factor (Active) TranscriptionFactor->TF_Active Activation Gene Anti-apoptotic Gene Expression TF_Active->Gene Promotes Apoptosis Apoptosis Gene->Apoptosis Inhibits This compound This compound / Analogs This compound->Kinase2 Inhibits

Hypothetical signaling pathway inhibited by this compound and its analogs.

References

Validating the Anti-inflammatory Effects of Aerugidiol Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential anti-inflammatory effects of Aerugidiol, a sesquiterpenoid found in Curcuma aeruginosa, with the established anti-inflammatory drugs, Dexamethasone and Indomethacin. Due to a lack of publicly available experimental data on isolated this compound, this comparison incorporates data from studies on Curcuma aeruginosa extracts, which contain this compound as a constituent.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the known mechanisms of action and reported effects of Dexamethasone, Indomethacin, and extracts of Curcuma aeruginosa on key inflammatory mediators. It is important to note that the data for Curcuma aeruginosa represents the activity of a whole extract and not of isolated this compound.

Parameter This compound (from C. aeruginosa extract) Dexamethasone Indomethacin
Target Molecule/Pathway Likely targets pro-inflammatory pathways such as NF-κB and MAPK, similar to other sesquiterpenoids from Curcuma species.Glucocorticoid Receptor (GR)Cyclooxygenase (COX-1 and COX-2) enzymes[1][2][3]
Nitric Oxide (NO) Production Ethanolic extract of C. aeruginosa rhizome inhibited NO production in LPS-stimulated RAW 264.7 macrophages with an IC50 of 29.03 ± 4.37 µg/mL.Inhibits iNOS expression, thereby reducing NO production.Indirectly affects pathways that may influence NO production, but primary action is not on NO synthesis.
Prostaglandin E2 (PGE2) Production Not yet specifically determined for this compound. Other compounds from Curcuma species are known to inhibit PGE2 production.Inhibits COX-2 expression via GR activation, leading to decreased PGE2 synthesis[4].Directly inhibits COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandins, including PGE2[1][5].
iNOS Expression In silico studies suggest interaction with iNOS. Extracts of Curcuma species are known to suppress iNOS expression.Suppresses iNOS gene expression[6].Does not directly inhibit iNOS expression; its effect is on the activity of the COX enzymes[5].
COX-2 Expression In silico studies suggest interaction with MAPK pathways which regulate COX-2. Other Curcuma compounds inhibit COX-2 expression.Suppresses COX-2 gene expression[4].Primarily inhibits the enzymatic activity of COX-2, with less effect on its expression[5].

Signaling Pathways in Inflammation

The diagram below illustrates the general inflammatory signaling cascade initiated by lipopolysaccharide (LPS) and the points of intervention for anti-inflammatory agents.

Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 AP1 AP-1 MAPK_pathway->AP1 activates AP1->Nucleus NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2

Figure 1. Simplified signaling pathway of LPS-induced inflammation.

Experimental Workflow for Anti-inflammatory Drug Validation

The following diagram outlines a typical workflow for evaluating the anti-inflammatory potential of a test compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW 264.7 Macrophages plate Seed cells in plates start->plate pretreat Pre-treat with Test Compound (e.g., this compound) plate->pretreat lps Stimulate with LPS pretreat->lps griess Griess Assay (NO measurement) lps->griess elisa ELISA (PGE2, Cytokines) lps->elisa western Western Blot (iNOS, COX-2, p-NF-κB, p-MAPK) lps->western data Quantify and Compare - IC50 values - Protein expression levels griess->data elisa->data western->data

Figure 2. General experimental workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are seeded in appropriate plates (e.g., 96-well for Griess and ELISA assays, 6-well for Western blotting). Cells are then pre-treated with various concentrations of the test compound (this compound) or known drugs (Dexamethasone, Indomethacin) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Assay (Griess Assay)

The production of nitric oxide is indirectly measured by quantifying the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) ELISA

PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Procedure (General Outline):

    • Cell culture supernatants are added to a microplate pre-coated with a capture antibody specific for PGE2.

    • A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the capture antibody.

    • After incubation and washing, a substrate solution is added, and the color development is stopped.

    • The absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

    • PGE2 concentration is calculated based on a standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Western blotting is used to determine the protein expression levels of iNOS, COX-2, and key phosphorylated proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, phospho-NF-κB p65, phospho-p38, phospho-JNK, phospho-ERK, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The intensity of the bands is quantified using densitometry software and normalized to the loading control.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of isolated this compound is currently limited in publicly accessible literature, its presence in Curcuma aeruginosa, a plant with demonstrated anti-inflammatory properties, suggests its potential as a modulator of inflammatory responses. The inhibitory effect of C. aeruginosa extract on nitric oxide production provides a basis for further investigation into the specific contributions of its constituent compounds, including this compound. Future studies employing the standardized assays outlined in this guide are necessary to fully elucidate the anti-inflammatory profile of this compound and enable a direct quantitative comparison with established drugs like Dexamethasone and Indomethacin. Such research will be crucial in determining its therapeutic potential for inflammatory conditions.

References

Comparative analysis of the antimicrobial spectrum of Aerugidiol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aerugidiol, a sesquiterpene isolated from the rhizomes of Curcuma aeruginosa, has been a subject of interest for its potential biological activities. However, publicly available data on the specific antimicrobial spectrum of the isolated compound this compound is currently lacking. This guide, therefore, presents a comparative analysis of the antimicrobial spectrum of extracts derived from Curcuma aeruginosa, the natural source of this compound. The data herein is based on studies of the essential oil and ethanol extracts of C. aeruginosa and is compared against standard antimicrobial agents. This information provides a foundational understanding of the antimicrobial potential of the plant source from which this compound is derived.

Data Presentation: Antimicrobial Activity of Curcuma aeruginosa Extracts and Comparators

The following tables summarize the available quantitative data on the antimicrobial activity of Curcuma aeruginosa extracts against various microorganisms, alongside the activity of standard antimicrobial agents for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Curcuma aeruginosa Essential Oil and Standard Antimicrobials

MicroorganismCurcuma aeruginosa Essential Oil MICCiprofloxacin MICFluconazole MIC
Staphylococcus aureus125 µg/mL[1]0.25 - 1 µg/mL[2][3]-
Bacillus cereus125 µg/mL[1]--
Candida albicans250 µg/mL[1]-0.125 - 8 µg/mL[4][5]
Pseudomonas aeruginosa>500 µg/mL[6]--
Escherichia coli>500 µg/mL--

Table 2: Zone of Inhibition of Curcuma aeruginosa Extracts and Standard Antimicrobials

MicroorganismC. aeruginosa Essential Oil Zone of Inhibition (mm)C. aeruginosa Ethanol Extract Zone of Inhibition (mm)Ciprofloxacin Zone of Inhibition (mm)
Staphylococcus aureus21.94 ± 0.24[1]10 - 16[7]Not widely reported in mm
Escherichia coliWeak activity[1]10 - 16[7]Not widely reported in mm
Pseudomonas aeruginosaWeak activity[1]8.9 - 11.8[8]Not widely reported in mm
Bacillus cereus20.83 ± 0.36[1]-Not widely reported in mm
Salmonella typhi6.33 - 10.00-Not widely reported in mm

Experimental Protocols

The data presented in this guide are based on established antimicrobial susceptibility testing methods. The general protocols for these key experiments are outlined below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microorganism Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Substance: The Curcuma aeruginosa extract or standard antimicrobial is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted test substance is inoculated with the standardized microorganism suspension.

  • Controls: Positive (microorganism and broth without test substance) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the test substance at which there is no visible growth of the microorganism.

Agar Disc Diffusion Method for Zone of Inhibition Determination

The agar disc diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Discs: Sterile paper discs impregnated with a known concentration of the Curcuma aeruginosa extract or standard antimicrobial are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the test microorganism.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the antimicrobial agent.

Mandatory Visualization

Antimicrobial_Susceptibility_Testing_Workflow cluster_MIC Broth Microdilution (MIC) cluster_Disc Agar Disc Diffusion (Zone of Inhibition) MIC_Start Prepare Microorganism Inoculum MIC_Dilute Serial Dilution of Test Substance MIC_Start->MIC_Dilute MIC_Inoculate Inoculate Microtiter Plate MIC_Dilute->MIC_Inoculate MIC_Incubate Incubate Plate MIC_Inoculate->MIC_Incubate MIC_Read Determine MIC MIC_Incubate->MIC_Read Disc_Start Prepare Inoculated Agar Plate Disc_Apply Apply Impregnated Discs Disc_Start->Disc_Apply Disc_Incubate Incubate Plate Disc_Apply->Disc_Incubate Disc_Measure Measure Zone of Inhibition Disc_Incubate->Disc_Measure

Caption: Experimental workflows for determining antimicrobial susceptibility.

Disclaimer: The information provided is for research and informational purposes only and is based on the antimicrobial activity of extracts from Curcuma aeruginosa. Further research is required to determine the specific antimicrobial spectrum of the isolated compound this compound.

References

A Comparative Analysis of Aerugidiol and Other Bioactive Compounds from Curcuma Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Curcuma, a cornerstone of traditional medicine, presents a rich reservoir of bioactive compounds with significant therapeutic potential. While curcumin is the most extensively studied of these, numerous other molecules warrant investigation. This guide provides a comparative overview of aerugidiol and other prominent natural compounds from Curcuma species, focusing on their anti-inflammatory, antioxidant, and anticancer properties, supported by available experimental data.

This compound, a sesquiterpene isolated from the rhizomes of Curcuma aeruginosa, represents a structurally distinct class of compounds compared to the more common curcuminoids.[1][2] Its chemical formula is C₁₅H₂₂O₃ with a molecular weight of 250.33 g/mol .[1][2] Despite its isolation and characterization, publicly available data on the specific biological activities of this compound, particularly quantitative measures like IC50 values, remain limited. This guide, therefore, aims to provide a comparative context by juxtaposing the known activities of well-researched Curcuma compounds, thereby highlighting the potential areas for future investigation into this compound.

Comparative Biological Activities

The following table summarizes the reported in vitro activities of major compounds from Curcuma species. The data, presented as IC50 values (the concentration required to inhibit 50% of a biological or biochemical function), offer a quantitative comparison of their potency.

CompoundAnti-inflammatory Activity (NO Inhibition) IC50Antioxidant Activity (DPPH Scavenging) IC50Anticancer Activity (MTT Assay) IC50
This compound Data not availableData not availableData not available
Curcumin ~23.5 µM (in RAW 264.7 cells)[3]3.20 - 53 µM[4][5]11.0 - 79.58 µg/mL (across various cell lines including MCF-7, MDA-MB-231, A549)[6][7][8][9]
Demethoxycurcumin (DMC) Stronger than bisdemethoxycurcumin[3]12.46 µg/mL[10][11]11.0 - 52.1 µM (across various cell lines including HepG2, MCF-7, AGS)[7][10][12]
Bisdemethoxycurcumin (BDMC) Weaker than demethoxycurcumin[3]17.94 µg/mL[10][11]11.0 - 64.7 µM (across various cell lines including HepG2, MCF-7, SW-620)[7][10]
α-Turmerone Data not availableData not available11.0 - 41.81 µg/mL (on breast adenocarcinoma cell lines)[7][13]

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays. Understanding the methodologies is crucial for interpreting the results and designing future experiments.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Cell Culture: Macrophage cell lines, such as RAW 264.7, are cultured in a suitable medium.

  • Induction of Inflammation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.

  • Treatment: The cells are treated with various concentrations of the test compound.

  • Measurement of Nitrite: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Calculation of IC50: The concentration of the compound that inhibits NO production by 50% compared to the LPS-stimulated control is calculated as the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent like methanol.

  • Reaction: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period.

  • Measurement of Absorbance: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The reduction in absorbance indicates the scavenging of DPPH radicals by the compound.

  • Calculation of IC50: The concentration of the compound that scavenges 50% of the DPPH radicals is determined as the IC50 value.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with different concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (around 570 nm).

  • Calculation of IC50: The concentration of the compound that reduces the viability of the cancer cells by 50% compared to the untreated control is calculated as the IC50 value.[14]

Signaling Pathway Visualization

Many natural compounds from Curcuma species exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation and is a common target for these compounds.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS) Curcuma_Compounds Curcuma Compounds (e.g., Curcumin) Curcuma_Compounds->IKK Inhibits Curcuma_Compounds->NFkB Inhibits Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by Curcuma compounds.

Conclusion

While this compound remains a compound of interest from Curcuma aeruginosa, the lack of extensive biological activity data necessitates further research to elucidate its therapeutic potential. In contrast, curcumin, demethoxycurcumin, bisdemethoxycurcumin, and α-turmerone have demonstrated significant anti-inflammatory, antioxidant, and anticancer activities in vitro. This comparative guide serves as a valuable resource for researchers, providing a snapshot of the current landscape of bioactive compounds from Curcuma species and underscoring the opportunities for future drug discovery and development efforts focused on less-studied molecules like this compound.

References

In Vivo Veritas: Validating the In Vitro Promise of Curcumin in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The journey from a promising in vitro result to a validated in vivo effect is a critical and often challenging phase in drug discovery. This guide provides a comprehensive comparison of the in vitro findings and in vivo validation for Curcumin, a widely studied natural compound known for its anti-inflammatory and anticancer properties. By presenting key experimental data, detailed protocols, and visual workflows, we aim to offer a clear framework for researchers navigating this transition.

I. Executive Summary of In Vitro and In Vivo Findings

Curcumin, the principal curcuminoid of turmeric, has demonstrated potent anti-inflammatory and anticancer effects in a multitude of preclinical studies. In vitro, it effectively modulates key molecular targets, inhibiting inflammatory pathways and inducing apoptosis in cancer cells. Subsequent in vivo studies in animal models have substantiated these findings, showing significant reductions in inflammation and tumor progression. This guide will delve into the specific data that bridges the in vitro and in vivo evidence for Curcumin.

II. Comparative Data: In Vitro vs. In Vivo

To facilitate a direct comparison, the following tables summarize key quantitative data from representative in vitro and in vivo studies on the anti-inflammatory and anticancer effects of Curcumin.

Table 1: Anti-Inflammatory Activity of Curcumin
Parameter In Vitro Findings In Vivo Findings Alternative/Control
Model System Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesCarrageenan-induced paw edema in miceDexamethasone (anti-inflammatory drug)
Concentration/Dose 5-20 µM50-100 mg/kg1 mg/kg
Effect on Inflammatory Mediators Inhibition of nitric oxide (NO) production by 50-80%Reduction in paw edema volume by 40-60%Reduction in paw edema volume by 70-80%
Mechanism of Action Downregulation of COX-2 and iNOS expressionDecreased infiltration of inflammatory cellsInhibition of phospholipase A2
Table 2: Anticancer Activity of Curcumin
Parameter In Vitro Findings In Vivo Findings Alternative/Control
Model System Human breast cancer cell line (MCF-7)Xenograft model of human breast cancer in nude micePaclitaxel (chemotherapy drug)
Concentration/Dose 10-50 µM100-200 mg/kg/day10 mg/kg
Effect on Cell Viability/Tumor Growth IC50 of ~25 µM for MCF-7 cell viabilityInhibition of tumor growth by 30-50%Inhibition of tumor growth by 60-70%
Mechanism of Action Induction of apoptosis via caspase-3 activationReduced angiogenesis and proliferation (Ki-67 staining)Mitotic arrest

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments with Curcumin.

In Vitro: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Curcumin (5, 10, 20 µM) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are included.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

In Vivo: Carrageenan-Induced Paw Edema in Mice
  • Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping: Mice are randomly divided into groups: control, carrageenan-only, Curcumin-treated (50 and 100 mg/kg), and a positive control group (Dexamethasone, 1 mg/kg).

  • Drug Administration: Curcumin is administered orally 1 hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the carrageenan-only group.

IV. Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental processes, the following diagrams have been generated.

G cluster_0 In Vitro Anti-Inflammatory Workflow RAW_cells RAW 264.7 Macrophages Curcumin_treatment Curcumin Pre-treatment (5-20 µM) RAW_cells->Curcumin_treatment LPS_stimulation LPS Stimulation (1 µg/mL) Curcumin_treatment->LPS_stimulation Incubation 24h Incubation LPS_stimulation->Incubation Griess_assay Griess Assay for Nitrite Incubation->Griess_assay Data_analysis Data Analysis (% NO Inhibition) Griess_assay->Data_analysis

Caption: Workflow for In Vitro Anti-Inflammatory Assay.

G cluster_1 Curcumin's Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Inflammatory_genes Inflammatory Genes (COX-2, iNOS) NFkB->Inflammatory_genes Activation Curcumin Curcumin Curcumin->NFkB Inhibition Inflammation Inflammation Inflammatory_genes->Inflammation

Caption: Simplified Signaling Pathway of Curcumin's Anti-Inflammatory Action.

V. Conclusion

The presented data provides a clear line of evidence from in vitro to in vivo for the anti-inflammatory and anticancer activities of Curcumin. While in vitro assays are invaluable for high-throughput screening and mechanistic studies, in vivo models are indispensable for confirming efficacy and assessing the pharmacological profile in a complex biological system. This guide highlights the importance of a multi-faceted approach, integrating both in vitro and in vivo methodologies, for the successful validation of natural compounds in the drug development pipeline. The consistent findings for Curcumin across different experimental systems underscore its potential as a therapeutic agent and provide a solid foundation for further clinical investigation.

Safety Operating Guide

Prudent Disposal of Aerugidiol: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Operational Plan: Handling and Immediate Storage

Prior to disposal, aerugidiol must be handled and stored with the assumption that it may be toxic, flammable, reactive, or environmentally harmful.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact with a potentially toxic substance.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or aerosols of the compound.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any potentially harmful dust or vapors.

Immediate Storage Protocol:

  • Labeling: Ensure the primary container of this compound is clearly and securely labeled with the chemical name ("this compound"), any known identifiers (e.g., CAS number if available, "Unknown Hazards"), and the date.

  • Containment: Place the primary container in a secondary, larger container that is chemically resistant and sealable. This provides an additional barrier against spills or leaks.

  • Segregation: Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials. As the incompatibilities of this compound are unknown, it should be stored isolated from other chemicals.

Disposal Plan: Step-by-Step Guidance

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent authority. Federal, state, and local regulations prohibit the disposal of unknown chemicals via standard waste streams (trash or sewer).

Experimental Protocol: Waste Characterization and Disposal

The following workflow outlines the necessary steps for the proper disposal of this compound, treating it as an unknown chemical.

A Step 1: Initial Assessment and Containment B Step 2: Label as 'Unknown Hazards' A->B C Step 3: Contact Institutional EHS Office B->C D Step 4: Provide All Available Information to EHS C->D E Step 5: EHS Waste Pickup and Characterization D->E F Step 6: Final Disposal by Certified Vendor E->F

Caption: Workflow for the disposal of this compound as a chemical with unknown hazards.

Detailed Procedural Steps:

  • Initial Assessment and Containment:

    • Wear appropriate PPE as outlined in the table above.

    • Ensure the this compound is in a sealed, non-leaking container. If the container is compromised, transfer the material to a new, appropriate container inside a chemical fume hood.

  • Labeling for Disposal:

    • Attach a hazardous waste tag, provided by your institution's EHS office, to the container.

    • On the tag, clearly write "this compound" and "Hazards Unknown." Provide any other available information, such as the chemical formula or potential class of compound (e.g., "sesquiterpene").

  • Contact Environmental Health and Safety (EHS):

    • Do not attempt to dispose of the material yourself.

    • Contact your institution's EHS office to schedule a pickup for hazardous waste. Inform them that you have a research chemical with unknown hazard characteristics.

  • Provide Information:

    • Be prepared to provide the EHS office with all available information about this compound, including its source, any literature references, and the quantity to be disposed of.

  • EHS Management:

    • Your EHS office will arrange for the collection of the waste.

    • They may need to perform an analysis to characterize the waste before it can be sent for final disposal. The cost of this analysis is typically the responsibility of the generating department or research group.

  • Final Disposal:

    • EHS will manage the final disposal through a licensed hazardous waste disposal company, ensuring compliance with all regulatory requirements.

Logical Relationships in Chemical Waste Disposal

The decision-making process for chemical disposal is governed by the availability of hazard information. The following diagram illustrates this logical flow.

Start Chemical Waste for Disposal IsSDS Is a Safety Data Sheet (SDS) available? Start->IsSDS KnownHazards Follow disposal instructions in the SDS. IsSDS->KnownHazards Yes UnknownHazards Treat as Unknown Chemical: Contact EHS IsSDS->UnknownHazards No

Caption: Decision pathway for chemical disposal based on hazard information availability.

By adhering to these precautionary procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans.

Navigating the Safe Handling of Aerugidiol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like Aerugidiol. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling research-grade chemical compounds with unknown hazard profiles. This information should be supplemented by a substance-specific SDS as soon as it is available.

Personal Protective Equipment (PPE) and Engineering Controls

Given the potential for uncharacterized hazards, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE and engineering controls for handling this compound.

Equipment/ControlSpecificationPurpose
Ventilation Chemical Fume Hood or Class II Biological Safety CabinetTo minimize inhalation exposure to aerosols or fine powders.
Eye Protection Chemical Splash Goggles or a Face ShieldTo protect eyes from splashes or airborne particles.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. Double gloving is recommended.
Body Protection Laboratory Coat or GownTo protect skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherRecommended if handling the powder outside of a ventilated enclosure.

Procedural Workflow for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps and decision points.

Aerugidiol_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Preparation and Handling cluster_cleanup Decontamination and Disposal cluster_emergency Emergency Procedures receiving Receive Shipment inspect Inspect for Damage receiving->inspect storage Store in a Designated, Ventilated, and Secure Location inspect->storage No Damage notify Notify Safety Officer inspect->notify Damaged ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weighing and Preparation fume_hood->weighing experiment Perform Experiment weighing->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate spill Spill Occurs experiment->spill first_aid Provide First Aid for Exposure experiment->first_aid Exposure dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe hand_wash Wash Hands Thoroughly remove_ppe->hand_wash evacuate Evacuate Area spill->evacuate evacuate->notify spill_kit Use Spill Kit notify->spill_kit

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aerugidiol
Reactant of Route 2
Aerugidiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.